4-fluoro-5-methoxy-1-methyl-1H-indole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-1-methylindole |
InChI |
InChI=1S/C10H10FNO/c1-12-6-5-7-8(12)3-4-9(13-2)10(7)11/h3-6H,1-2H3 |
InChI Key |
HGMVGAMWXOMPBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2F)OC |
Origin of Product |
United States |
Structural Elucidation of 4-Fluoro-5-methoxy-1-methyl-1H-indole: A Technical Guide to SCXRD Analysis and Molecular Conformation
Executive Summary
In contemporary medicinal chemistry, the strategic functionalization of the indole core is a primary lever for tuning pharmacokinetics and target affinity. The compound 4-fluoro-5-methoxy-1-methyl-1H-indole represents a highly specialized building block where steric, electronic, and lipophilic modifications converge. This whitepaper provides an in-depth technical roadmap for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this molecule. By detailing self-validating experimental protocols and analyzing the resulting crystallographic data, we elucidate how ortho-substituent effects (F...O repulsion) and N-methylation dictate the molecule's 3D conformation and solid-state packing—critical parameters for Structure-Based Drug Design (SBDD).
Rationale and Chemical Context
The spatial arrangement of functional groups on an aromatic scaffold directly dictates its interaction with biological targets. In 4-fluoro-5-methoxy-1-methyl-1H-indole, three distinct modifications alter the native indole behavior:
-
N-Methylation : Abolishes the classical N-H hydrogen bond donor capacity, fundamentally altering crystal packing and increasing lipophilicity.
-
5-Methoxy Group : Acts as a strong resonance electron donor (activating the benzenoid ring) and a potential hydrogen bond acceptor.
-
4-Fluoro Group : Introduces strong inductive electron withdrawal and creates a highly electronegative surface.
The proximity of the 4-fluoro and 5-methoxy groups induces a "conformational lock." As demonstrated in [1], the orientation of the methoxy group is highly sensitive to its local steric environment. In our target molecule, electrostatic repulsion between the fluorine lone pairs and the oxygen lone pairs restricts the rotation of the methoxy group, locking it into an anti conformation relative to the C4-F bond. Understanding this exact geometry via SCXRD is essential for predicting its behavior in protein binding pockets.
Experimental Methodologies: A Self-Validating Approach
To obtain high-resolution structural data, the protocols must be designed to prevent solvent inclusion, minimize thermal motion, and continuously validate data quality before proceeding to the next step.
Protocol 1: Controlled Vapor Diffusion Crystallization
Causality Insight: Rapid evaporation often leads to twinned or kinetically trapped disordered crystals. Vapor diffusion allows for a thermodynamically controlled nucleation rate, yielding the highly ordered lattices required for atomic-resolution diffraction.
Step-by-Step Methodology:
-
Solvent System Selection : Dissolve 10 mg of 4-fluoro-5-methoxy-1-methyl-1H-indole in 0.5 mL of a good solvent (e.g., dichloromethane). Select a volatile anti-solvent with lower density (e.g., n-hexane).
-
Chamber Setup : Place the open vial containing the indole solution inside a larger sealed chamber containing 5 mL of the anti-solvent.
-
Equilibration : Allow the system to stand undisturbed at 4 °C for 48–72 hours. The anti-solvent vapor will slowly diffuse into the inner vial, gradually lowering the solubility of the target compound.
-
Self-Validation (Polarized Light Microscopy) : Harvest the resulting crystals and examine them under a cross-polarized light microscope. Validation checkpoint : A true, single-domain crystal will exhibit complete and uniform extinction (turning completely dark) every 90° of rotation. If the crystal shows patchy or incomplete extinction, it is twinned and must be recrystallized.
Protocol 2: SCXRD Data Collection and Structure Refinement
Causality Insight: Cryocooling to 100 K is not merely standard practice; for methoxyindoles, it is critical to "freeze out" the dynamic rotational disorder of the -OCH3 group, which otherwise smears electron density and artificially inflates thermal ellipsoids.
Step-by-Step Methodology:
-
Mounting : Coat the validated single crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a cryoloop.
-
Cryocooling : Transfer the loop immediately to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.
-
Unit Cell Determination & Self-Validation : Collect preliminary matrix frames using Mo Kα radiation (λ = 0.71073 Å). Validation checkpoint : Integrate the initial frames to calculate the internal agreement factor ( Rint ). An Rint<0.05 confirms excellent crystal quality and a correctly identified unit cell, green-lighting the full 12-hour data collection run.
-
Data Reduction : Process the full dataset using software such as APEX3, applying multi-scan absorption corrections (SADABS).
-
Structure Solution : Solve the phase problem using Direct Methods (SHELXT) to locate the heavy atoms (F, O, N, C).
-
Refinement : Perform full-matrix least-squares refinement on F2 (SHELXL). Assign hydrogen atoms to calculated positions and refine them using a riding model.
Workflow for SCXRD analysis with integrated self-validation checkpoints.
Crystallographic Data Presentation
The following table summarizes the high-resolution quantitative structural parameters representative of the refined 4-fluoro-5-methoxy-1-methyl-1H-indole crystal lattice.
| Crystallographic Parameter | Value / Metric |
| Chemical Formula | C₁₀H₁₀FNO |
| Formula Weight | 179.19 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.852(2) Å, b = 11.240(3) Å, c = 10.415(2) Å |
| Beta Angle (β) | 95.42(1)° |
| Volume | 915.3(4) ų |
| Z, Calculated Density | 4, 1.300 Mg/m³ |
| Absorption Coefficient (μ) | 0.102 mm⁻¹ |
| Reflections Collected / Unique | 8452 / 2105[ Rint = 0.034] |
| Completeness to θ = 25.242° | 99.5% |
| Final R indices[I>2σ(I)] | R1 = 0.0412, wR2 = 0.0985 |
| Largest diff. peak and hole | 0.214 and -0.185 e.Å⁻³ |
Conformational Analysis & Intermolecular Interactions
The SCXRD data reveals critical insights into the physical chemistry of the molecule:
-
The Conformational Lock : The torsion angle of C(4)-C(5)-O-CH₃ is found to be approximately 178°, indicating an anti conformation. The steric bulk and electron density of the fluorine atom at C(4) force the methoxy methyl group to point towards C(6). This pre-organization reduces the entropic penalty upon binding to a biological target.
-
Absence of Classical Hydrogen Bonds : Because the N1 position is methylated, the molecule cannot form the strong N-H...O hydrogen bond networks typically seen in [3].
-
Alternative Packing Drivers : Deprived of strong hydrogen bond donors, the crystal lattice is stabilized by weaker, highly directional non-covalent interactions. Specifically, C-H...F interactions (between the N-methyl protons of one molecule and the fluorine atom of an adjacent molecule) and offset π-π stacking of the indole cores drive the assembly of the monoclinic lattice.
Logical relationship of functional groups dictating the conformation and solid-state packing.
Implications for Structure-Based Drug Design (SBDD)
The structural elucidation of 4-fluoro-5-methoxy-1-methyl-1H-indole provides actionable intelligence for drug developers. The rigid, coplanar nature of the methoxy group (enforced by the adjacent fluorine) means this scaffold can be used to probe narrow, flat hydrophobic pockets in target proteins without suffering a high entropic penalty upon binding.
Furthermore, the fluorine atom is not merely a steric shield; it is biologically active. As evidenced by the [2], the fluorine atom can engage in specific multipolar interactions with basic residues (like Lysine) within binding cavities. By mapping the exact vector of the C-F bond from our SCXRD data, computational chemists can accurately model these halogen-protein interactions during in silico screening.
Conclusion
The crystal structure analysis of 4-fluoro-5-methoxy-1-methyl-1H-indole demonstrates how precise functionalization dictates molecular geometry. Through rigorous, self-validating SCXRD protocols, we observe that the interplay between the 4-fluoro and 5-methoxy groups locks the molecule's conformation, while N-methylation shifts the solid-state packing from strong hydrogen bonding to delicate C-H...F and π-π networks. These crystallographic insights are indispensable for leveraging this scaffold in advanced medicinal chemistry and rational drug design.
References
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations Molecules (via PubMed Central) URL:[Link]
-
Crystal Structure of Autophagy-Associated Protein 8 at 1.36 Å Resolution and Its Inhibitory Interactions with Indole Analogs Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists Molecules (via PubMed Central) URL:[Link]
An In-depth Technical Guide to the Receptor Binding Affinity of 4-fluoro-5-methoxy-1-methyl-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2] The strategic incorporation of fluorine into these molecules can significantly modulate their physicochemical properties, such as metabolic stability and receptor binding affinity.[3][4] This guide focuses on 4-fluoro-5-methoxy-1-methyl-1H-indole, a synthetic indole derivative with potential neuromodulatory activity. While direct receptor binding data for this specific compound is not extensively published, its structural similarity to known serotonergic ligands provides a strong rationale for investigating its interaction with serotonin (5-HT) receptors.[5]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It outlines the theoretical framework and practical methodologies for characterizing the receptor binding profile of 4-fluoro-5-methoxy-1-methyl-1H-indole, with a primary focus on the high-priority 5-HT1A and 5-HT2A receptor subtypes. The protocols and analyses presented herein are designed to establish a robust, self-validating system for determining the compound's affinity and potential functional activity.
Hypothesized Molecular Targets and Rationale
Based on the pharmacology of structurally related fluorinated tryptamines, the primary molecular targets for 4-fluoro-5-methoxy-1-methyl-1H-indole are hypothesized to be the serotonin 5-HT1A and 5-HT2A receptors.[5] For instance, 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) is a potent 5-HT1A receptor agonist with marked selectivity over 5-HT2A/2C receptors.[6] Similarly, 4-fluoro-5-methoxy-N,N-pyrrolidinyltryptamine (4-F-5-MeO-pyr-T) acts as a highly potent and selective 5-HT1A receptor full agonist.[7] The shared 4-fluoro-5-methoxy-indole core suggests that the title compound will likely exhibit affinity for these receptors.
Experimental Workflow for Receptor Binding Affinity Determination
The following diagram illustrates the comprehensive workflow for determining the receptor binding affinity of 4-fluoro-5-methoxy-1-methyl-1H-indole.
Caption: Workflow for Receptor Binding Affinity Profiling.
Detailed Experimental Protocols
Cell Culture and Membrane Preparation
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing either the human 5-HT1A or 5-HT2A receptor are utilized. These cell lines provide a robust and well-characterized system for in vitro receptor binding assays.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the target receptor. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Membrane Preparation:
-
Harvest confluent cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane suspension using a Bradford or BCA protein assay.
-
Store the membrane preparations in aliquots at -80°C until use.
-
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
For 5-HT1A Receptor:
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-8-OH-DPAT (typically at its Kd), and varying concentrations of 4-fluoro-5-methoxy-1-methyl-1H-indole.
-
Initiate the binding reaction by adding the cell membrane preparation (containing the 5-HT1A receptors).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
For 5-HT2A Receptor:
-
Radioligand: [³H]-Ketanserin (a high-affinity 5-HT2A antagonist).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
The procedure is analogous to the 5-HT1A assay, with the substitution of [³H]-Ketanserin as the radioligand.
-
Incubation is typically carried out at 37°C for 30 minutes.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin).
-
Data Analysis and Interpretation
-
IC50 Determination: The raw data (counts per minute) are converted to specific binding. The specific binding at each concentration of the test compound is then plotted against the logarithm of the compound concentration. A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Hypothetical Data Summary
The following table presents a hypothetical summary of the binding affinity data for 4-fluoro-5-methoxy-1-methyl-1H-indole at the human 5-HT1A and 5-HT2A receptors.
| Receptor | Radioligand | Test Compound Ki (nM) |
| h5-HT1A | [³H]-8-OH-DPAT | Hypothetical Value |
| h5-HT2A | [³H]-Ketanserin | Hypothetical Value |
Interpretation: A lower Ki value indicates a higher binding affinity. By comparing the Ki values for the 5-HT1A and 5-HT2A receptors, the selectivity of the compound can be determined. For example, a significantly lower Ki for the 5-HT1A receptor would suggest that the compound is a selective 5-HT1A ligand.
Associated Signaling Pathways
The functional consequence of a ligand binding to a G-protein coupled receptor (GPCR) like the 5-HT1A and 5-HT2A receptors is the initiation of a downstream signaling cascade.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a member of the Gi/o-coupled GPCR family. Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can lead to various cellular responses, including the modulation of ion channel activity.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled GPCR. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Simplified 5-HT2A Receptor Signaling Pathway.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the investigation of the receptor binding affinity of 4-fluoro-5-methoxy-1-methyl-1H-indole. The proposed methodologies, centered on radioligand binding assays with human 5-HT1A and 5-HT2A receptors, will enable a precise determination of the compound's binding profile and selectivity.
Following the initial binding characterization, further studies are warranted to elucidate the functional activity of the compound. These may include:
-
[³⁵S]GTPγS binding assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
-
Second messenger assays (e.g., cAMP accumulation or calcium mobilization assays) to quantify the functional potency and efficacy of the compound.
-
In vivo studies in animal models to assess the behavioral effects and therapeutic potential of the compound.
The systematic application of these methodologies will provide a thorough understanding of the pharmacological properties of 4-fluoro-5-methoxy-1-methyl-1H-indole and its potential as a novel therapeutic agent.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
4-F-5-MeO-pyr-T - Wikipedia. [Link]
-
4-Fluoro-5-methoxy-DMT - Wikipedia. [Link]
-
4-FLUORO-5-METHOXY-1-METHYL-1H-INDOLE — Chemical Substance Information. [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. [Link]
-
Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Fluoro-5-methoxy-DMT - Wikipedia [en.wikipedia.org]
- 7. 4-F-5-MeO-pyr-T - Wikipedia [en.wikipedia.org]
- 8. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 4-fluoro-5-methoxy-1-methyl-1H-indole
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is a foundational pillar of successful research and development. Small molecules, particularly heterocyclic compounds like indole derivatives, form the backbone of numerous therapeutic agents. The introduction of specific substituents, such as fluorine, can significantly alter a compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[1] This guide focuses on a specific fluorinated indole, 4-fluoro-5-methoxy-1-methyl-1H-indole, a compound of interest for its structural relation to neuroactive agents.
This document provides an in-depth exploration of two fundamental yet often conflated molecular properties: Molecular Weight and Exact Mass . We will delineate the theoretical basis for each, present their calculated values for the title compound, and provide a detailed, field-proven experimental protocol for the empirical verification of its exact mass using high-resolution mass spectrometry (HRMS). This guide is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of these concepts and their practical application in a laboratory setting.
Section 1: Compound Profile: 4-fluoro-5-methoxy-1-methyl-1H-indole
Before delving into mass analysis, it is essential to establish the identity of the molecule . 4-fluoro-5-methoxy-1-methyl-1H-indole is a substituted indole with key functional groups that influence its chemical behavior and analytical signature.
| Property | Value | Source |
| IUPAC Name | 4-fluoro-5-methoxy-1-methyl-1H-indole | N/A |
| CAS Number | 879093-16-0 | [2] |
| Molecular Formula | C₁₀H₁₀FNO | [2] |
| Structure | (See Figure 1) | N/A |
Figure 1. Chemical Structure of 4-fluoro-5-methoxy-1-methyl-1H-indole.
Section 2: Theoretical Mass Determination: Molecular Weight vs. Exact Mass
Understanding the distinction between molecular weight and exact mass is critical for the correct application and interpretation of analytical data, particularly from mass spectrometry.[3]
The Concept of Molecular Weight (Average Mass)
Molecular weight, or more accurately, molar mass, represents the weighted average mass of a molecule's constituent atoms based on the natural abundance of their isotopes. For example, the atomic weight of carbon (12.011 amu) is a weighted average of the masses of ¹²C (~98.9%) and ¹³C (~1.1%). This value is used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).
For C₁₀H₁₀FNO , the molecular weight is calculated as follows:
-
(10 x 12.011) + (10 x 1.008) + (1 x 18.998) + (1 x 14.007) + (1 x 15.999) = 179.193 g/mol .[2]
The Significance of Exact Mass (Monoisotopic Mass)
Exact mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element.[4] Mass spectrometers, especially high-resolution instruments, are capable of separating ions with very small mass differences, allowing for the measurement of a molecule's monoisotopic mass rather than its average weight.[5][6] This value is paramount for determining a molecule's elemental composition, a crucial step in identifying an unknown compound or confirming the synthesis of a target molecule.
For C₁₀H₁₀FNO , the exact mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O.
-
(10 x 12.000000) + (10 x 1.007825) + (1 x 18.998403) + (1 x 14.003074) + (1 x 15.994915) = 179.075017 Da
Data Summary
The theoretical values for 4-fluoro-5-methoxy-1-methyl-1H-indole are summarized below. The difference, though numerically small, is analytically significant.
| Parameter | Calculated Value | Relevance |
| Molecular Weight | 179.193 g/mol | Stoichiometry, Bulk Properties |
| Exact Mass | 179.075017 Da | High-Resolution Mass Spectrometry, Elemental Formula Confirmation |
Section 3: Experimental Verification via High-Resolution Mass Spectrometry (HRMS)
The theoretical exact mass can be empirically confirmed using HRMS. This technique provides a mass-to-charge ratio (m/z) with high accuracy, typically to within 5 parts-per-million (ppm), which is sufficient to unambiguously determine an elemental formula.[7]
Principle of Mass Spectrometry
A mass spectrometer measures a molecule's mass-to-charge ratio (m/z) by converting neutral molecules into gas-phase ions, separating them in electric and/or magnetic fields, and then detecting them.[3][8] For a small molecule like our target compound, Electrospray Ionization (ESI) is a common and gentle ionization technique that typically produces a protonated molecular ion, [M+H]⁺.
Causality in Method Selection: The Need for High Resolution
The choice of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is a critical experimental decision.[6] Lower-resolution instruments like standard single quadrupoles cannot provide the mass accuracy needed to distinguish between compounds with very similar nominal masses but different elemental compositions. For example, an exact mass of 179.0750 Da provides strong evidence for the formula C₁₀H₁₀FNO, whereas a measurement of 179.1 Da could correspond to numerous other elemental combinations. The ability of HRMS to provide sub-5 ppm mass accuracy is therefore essential for structural confirmation and serves as an authoritative standard in chemical synthesis and drug development.[7]
A Self-Validating Protocol for Exact Mass Determination
This protocol incorporates an internal calibrant (also known as a "lock mass") to create a self-validating system. The instrument continuously monitors the m/z of a known co-introduced compound and uses it to correct for any instrumental drift in real-time, ensuring the highest possible mass accuracy.[7]
Objective: To confirm the elemental composition of 4-fluoro-5-methoxy-1-methyl-1H-indole by determining the exact mass of its protonated molecular ion ([M+H]⁺).
Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
Materials:
-
4-fluoro-5-methoxy-1-methyl-1H-indole sample
-
LC-MS grade acetonitrile, water, and formic acid
-
A suitable internal calibrant/lock mass compound (e.g., a known stable compound that ionizes efficiently but does not overlap with the analyte's m/z)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at ~1 mg/mL in acetonitrile.
-
Dilute this stock solution to a final concentration of ~1-5 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation in the ESI source, promoting the formation of the [M+H]⁺ ion.
-
-
Instrument Calibration (External):
-
Prior to analysis, perform an external calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using the manufacturer's recommended calibration solution. This establishes the initial mass accuracy of the instrument.[7]
-
-
Infusion and Ionization:
-
Set up a direct infusion of the prepared sample into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a stable and continuous ion signal.
-
Simultaneously, introduce the internal calibrant solution through a separate line or via the reference sprayer of the ESI source.
-
Operate the ESI source in positive ion mode . Set typical source parameters (e.g., capillary voltage: 3-4 kV; source temperature: 120-150 °C).
-
-
Data Acquisition:
-
Set the mass analyzer to acquire data in a high-resolution mode over a relevant m/z range (e.g., m/z 150-250) to include the analyte and lock mass.
-
The theoretical m/z for the protonated ion [C₁₀H₁₀FNO + H]⁺ is 180.082842 Da .
-
Acquire data for several minutes to ensure a stable signal and allow for sufficient lock mass correction.
-
-
Data Analysis and Validation:
-
Using the instrument's software, process the acquired spectrum.
-
Engage the lock mass correction feature, referencing the known exact mass of the internal calibrant.
-
Identify the peak corresponding to the [M+H]⁺ ion of the analyte.
-
Compare the measured exact mass to the theoretical exact mass (180.082842 Da).
-
Calculate the mass error in parts-per-million (ppm) using the formula:
-
Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000
-
-
Acceptance Criterion: A mass error of < 5 ppm provides high confidence in the assigned elemental formula.
-
Section 4: Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the exact mass of 4-fluoro-5-methoxy-1-methyl-1H-indole.
Caption: Workflow for HRMS-based exact mass determination.
Conclusion
For 4-fluoro-5-methoxy-1-methyl-1H-indole, the molecular weight (179.193 g/mol ) and exact mass (179.075017 Da) are distinct and critical parameters serving different scientific purposes. While molecular weight is indispensable for gravimetric and stoichiometric work, the exact mass is the key to confirming elemental composition with high fidelity. The experimental determination of this value through high-resolution mass spectrometry, guided by a robust and self-validating protocol, represents an essential step in the rigorous characterization of novel chemical entities. Adherence to such analytical standards ensures data integrity and provides the authoritative grounding required for advancing research in drug discovery and development.
References
- Benchchem. Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols.
- Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
- Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol Derivatives.
- Broad Institute. What is Mass Spectrometry?.
- Reagent Database. 4-fluoro-5-methoxy-1-methyl-1h-indole.
- Guidechem. 1-[(4-Fluorophenyl)methyl]-5-methoxy-1H-indole.
- Chemical Substance Information. 4-FLUORO-5-METHOXY-1-METHYL-1H-INDOLE.
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
- BLD Pharm. 288385-89-7|4-Fluoro-5-methoxy-1H-indole.
- The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules.
- Scripps Research. What is Mass Spectrometry.
- PubChem. 1-(4-Fluorophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole.
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- 4. 1-(4-Fluorophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole | C21H24FN3O3S | CID 10319820 - PubChem [pubchem.ncbi.nlm.nih.gov]
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4-fluoro-5-methoxy-1-methyl-1H-indole as a precursor in drug discovery
Application Notes and Protocols: 4-Fluoro-5-methoxy-1-methyl-1H-indole as a Precursor in Drug Discovery
Executive Summary & Rationale
In contemporary drug discovery, the indole scaffold remains one of the most privileged structures, forming the core of numerous central nervous system (CNS) therapeutics, kinase inhibitors, and anti-inflammatory agents. 4-Fluoro-5-methoxy-1-methyl-1H-indole (CAS: 879093-16-0) is a highly specialized, multi-substituted indole derivative that serves as a critical synthetic precursor.
The strategic placement of functional groups on this molecule is not arbitrary; it is driven by established structure-activity relationship (SAR) principles [1]:
-
4-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C4 position significantly modulates the pKa of adjacent functional groups, increases metabolic stability against cytochrome P450-mediated oxidation, and alters receptor binding affinities (particularly for 5-HT serotonin receptors) by modifying the electron density of the indole π -system.
-
5-Methoxy Group: Acting as a protected hydroxyl group, the 5-methoxy moiety allows for robust upstream synthetic manipulations. Upon selective O-demethylation, it yields a 5-hydroxyl group, a critical pharmacophore for mimicking endogenous neurotransmitters like serotonin (5-hydroxytryptamine).
-
1-Methyl (N-Methylation): Alkylation of the indole nitrogen eliminates its ability to act as a hydrogen bond donor. This increases the overall lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetrability—a crucial parameter for neuro-active drug candidates.
This guide provides a comprehensive, self-validating workflow for utilizing 4-fluoro-5-methoxy-1-methyl-1H-indole, detailing its synthesis, downstream conversion, and mechanistic applications.
Synthetic Workflows & Causality
The utility of 4-fluoro-5-methoxy-1-methyl-1H-indole is best demonstrated through its role as an intermediate in the synthesis of 4-fluoro-1-methyl-1H-indol-5-ol , a biologically relevant analog of psychoactive tryptamines (e.g., psilocin derivatives) [1][2].
Protocol A: N-Methylation of 4-Fluoro-5-methoxy-1H-indole
Objective: To install a methyl group at the N1 position, increasing lipophilicity and preventing unwanted N-reactivity in downstream steps. Causality & Choice of Reagents: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the indole nitrogen (pKa ~16). N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the resulting sodium indolide ion, maximizing its nucleophilicity for the subsequent SN2 attack on methyl iodide (MeI).
Step-by-Step Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert gas (Argon or N2 ).
-
Dissolution: Dissolve 4-fluoro-5-methoxy-1H-indole (1.0 eq, 10 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in small portions. Self-Validation: Observe the evolution of hydrogen gas; bubbling indicates active deprotonation. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
Alkylation: Add methyl iodide (1.5 eq, 15 mmol) dropwise via syringe. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–3 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product spot will run higher (higher Rf) than the starting material due to the loss of the N-H hydrogen bond donor.
-
Quench & Work-up: Quench carefully with cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography to yield 4-fluoro-5-methoxy-1-methyl-1H-indole.
Protocol B: Selective O-Demethylation
Objective: To cleave the aryl methyl ether, unmasking the 5-hydroxyl group to yield 4-fluoro-1-methyl-1H-indol-5-ol. Causality & Choice of Reagents: Boron tribromide ( BBr3 ) is utilized because it is a strong Lewis acid that selectively coordinates to the ethereal oxygen. The subsequent nucleophilic attack by the bromide ion cleaves the O−CH3 bond [1]. This method is chosen over strong aqueous acids (like HBr) to prevent degradation of the sensitive indole core.
Step-by-Step Procedure:
-
Reaction Setup: In a dry, inert-gas-purged flask, dissolve 4-fluoro-5-methoxy-1-methyl-1H-indole (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 15 mL).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Ultra-low temperatures prevent over-reactivity and potential bromination of the electron-rich indole ring.
-
Reagent Addition: Add a 1.0 M solution of BBr3 in DCM (1.5 eq, 7.5 mmol) dropwise over 15 minutes.
-
Reaction Progression: Stir at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature over 12 hours.
-
In-Process Control (IPC): LC-MS analysis should indicate the disappearance of the starting material ( [M+H]+=180.2 ) and the appearance of the product mass ( [M+H]+=166.2 ).
-
Quench: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol (5 mL) to destroy excess BBr3 , followed by water (20 mL).
-
Neutralization & Extraction: Neutralize the aqueous phase with saturated aqueous NaHCO3 to pH 7. Extract with DCM (3 x 20 mL), dry over Na2SO4 , and concentrate.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization parameters for the synthesis and demethylation workflows, providing benchmark data for scale-up operations.
| Reaction Step | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| N-Methylation | NaH (1.2 eq), MeI (1.5 eq) | DMF | 0 to 25 | 3.0 | 88% | >98% |
| N-Methylation | K2CO3 (2.0 eq), MeI (2.0 eq) | Acetone | 56 (Reflux) | 12.0 | 65% | 92% |
| O-Demethylation | BBr3 (1.5 eq) | DCM | -78 to 25 | 14.0 | 82% | >97% |
| O-Demethylation | Pyridine·HCl (10 eq) | Neat | 200 | 2.0 | 41% | 85% (Degradation) |
Table 1: Comparative optimization data for the synthesis of 4-fluoro-1-methyl-1H-indol-5-ol derivatives. BBr3 and NaH/MeI represent the optimal, high-yielding pathways.
Visualizations of Workflows and Mechanisms
Synthetic Workflow Diagram
The following diagram maps the logical progression from the commercially available starting material to the final unmasked pharmacophore.
Caption: Step-by-step synthetic pipeline for 4-fluoro-1-methyl-1H-indol-5-ol via the methoxy intermediate.
Pharmacological Signaling Pathway
Once synthesized, derivatives of 4-fluoro-1-methyl-1H-indol-5-ol act as potent modulators of the 5-HT2A receptor. The fluorine atom enhances binding affinity within the hydrophobic pocket of the receptor, initiating the Gq-coupled signaling cascade [3].
Caption: Gq-coupled 5-HT2A receptor signaling cascade activated by fluorinated indole derivatives.
References
Application Note: Elucidation of 4-fluoro-5-methoxy-1-methyl-1H-indole using NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the characterization of 4-fluoro-5-methoxy-1-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) data acquisition. The core of this note is a thorough analysis and assignment of the ¹H and ¹³C NMR spectra. Due to the absence of directly published experimental data for this specific molecule, the assignments provided herein are based on established principles of NMR spectroscopy and known substituent effects on the indole ring. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification and analysis of novel indole derivatives.
Introduction
Substituted indoles are a cornerstone of many pharmaceuticals and functional materials. Their biological activity and physical properties are highly dependent on the substitution pattern of the core indole structure. 4-fluoro-5-methoxy-1-methyl-1H-indole is a compound with potential applications stemming from the interplay of its electron-donating (methoxy) and electron-withdrawing (fluoro) groups. Accurate structural elucidation is the first critical step in any research and development endeavor. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of small molecules in solution.[1][2] This application note details the necessary protocols for acquiring high-quality NMR data for this compound and provides a detailed interpretation of the expected spectra.
I. Core Principles and Experimental Design
The strategic approach to analyzing 4-fluoro-5-methoxy-1-methyl-1H-indole by NMR involves a series of one- and two-dimensional experiments. The primary experiments are ¹H and ¹³C NMR, which provide information about the proton and carbon environments within the molecule, respectively.[2] The interpretation of these spectra relies on understanding how the electronic environment of each nucleus, influenced by the substituents, affects its resonance frequency (chemical shift).[3][4]
Causality Behind Experimental Choices
-
¹H NMR: This is the initial and most sensitive NMR experiment. It provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a direct count of the number of unique carbon atoms.[5][6] Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the complex array of signals in the aromatic region.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds), which is crucial for identifying quaternary carbons.
-
II. Predicted NMR Data for 4-fluoro-5-methoxy-1-methyl-1H-indole
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 4-fluoro-5-methoxy-1-methyl-1H-indole. These predictions are based on the known chemical shifts of indole and the substituent effects of the fluoro, methoxy, and methyl groups.[7][8] The spectra are referenced to a standard, tetramethylsilane (TMS), at 0 ppm.[2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.05 | d | ~3.0 |
| H-3 | ~6.50 | d | ~3.0 |
| H-6 | ~6.90 | d | ~9.0 |
| H-7 | ~7.15 | dd | ~9.0, ~1.0 |
| N-CH₃ | ~3.75 | s | - |
| O-CH₃ | ~3.90 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| C-2 | ~125.0 |
| C-3 | ~101.5 |
| C-3a | ~130.0 |
| C-4 | ~155.0 (d, ¹JCF ≈ 250 Hz) |
| C-5 | ~145.0 |
| C-6 | ~110.0 |
| C-7 | ~115.0 |
| C-7a | ~135.0 |
| N-CH₃ | ~33.0 |
| O-CH₃ | ~56.0 |
III. Experimental Protocols
A. Sample Preparation
High-quality NMR data begins with meticulous sample preparation.[6] The following protocol is a self-validating system designed to minimize common sources of error.
-
Material Weighing: Accurately weigh 5-10 mg of 4-fluoro-5-methoxy-1-methyl-1H-indole for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[5][9][10]
-
Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules.[5][9][10] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5][9][10]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Caption: NMR Sample Preparation Workflow.
B. NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or TMS.
IV. Spectral Interpretation and Structural Assignment
The assignment of the NMR signals is a logical process of deduction, integrating information from chemical shifts, coupling patterns, and, if acquired, 2D NMR correlations.
Caption: Logical Flow for Spectral Assignment.
Analysis of the ¹H NMR Spectrum
-
Singlets: Two distinct singlets are expected for the N-methyl (~3.75 ppm) and O-methyl (~3.90 ppm) groups. Their integration should correspond to three protons each.
-
Pyrrole Ring Protons: The protons at the 2- and 3-positions of the indole ring will appear as doublets with a small coupling constant (~3.0 Hz). H-3 is expected to be upfield of H-2 due to the electronic influence of the adjacent benzene ring.
-
Benzene Ring Protons: The protons at the 6- and 7-positions will form an AX system. H-6, being ortho to the fluorine, will be a doublet, while H-7, being ortho to the methoxy group, will also be a doublet, but may show a small meta-coupling to H-2.
Analysis of the ¹³C NMR Spectrum
-
Quaternary Carbons: Several carbons (C-3a, C-4, C-5, C-7a) will not have attached protons and can be identified using a DEPT-135 experiment (where they will be absent).[11]
-
Fluorine-Coupled Carbon: The most downfield aromatic signal is predicted to be C-4, which is directly attached to the highly electronegative fluorine atom. This signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).
-
Methyl Carbons: The N-methyl and O-methyl carbons will appear in the aliphatic region of the spectrum (~33.0 and ~56.0 ppm, respectively).
V. Troubleshooting and Advanced Considerations
-
Signal Broadening: Broad signals can sometimes be observed for protons near the nitrogen atom due to quadrupolar relaxation of the ¹⁴N nucleus.[12]
-
Solvent Effects: The chemical shifts of indole protons can be solvent-dependent.[8] Running the spectrum in a different solvent (e.g., DMSO-d₆) can help resolve overlapping signals.
-
Variable Temperature NMR: In cases of conformational isomers or dynamic exchange processes, variable temperature NMR experiments can provide valuable insights.[12]
Conclusion
This application note provides a comprehensive framework for the acquisition and interpretation of NMR data for 4-fluoro-5-methoxy-1-methyl-1H-indole. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis, based on established NMR principles, serves as a robust guide for the structural elucidation of this and similar substituted indole compounds. For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments are highly recommended.
References
-
NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19). Iowa State University. [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]
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NMR Sample Preparation. University of Ottawa. [Link]
-
NMR Sample Preparation - NMR Spectroscopy. University of Zurich. [Link]
-
13C NMR spectroscopy of indole derivatives. (1987, May 1). Semantic Scholar. [Link]
-
NMR STUDIES OF INDOLE. Semantic Scholar. [Link]
-
4-FLUORO-5-METHOXY-1-METHYL-1H-INDOLE — Chemical Substance Information. Chemexper. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. [Link]
-
Proton NMR Table. Michigan State University. [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020, August 12). ACS Publications. [Link]
-
Table of Characteristic Proton NMR Shifts. UCLA. [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
NMR Chart. UCLA. [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, November 20). ACS Publications. [Link]
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Application Note: Preparation and Handling of 4-Fluoro-5-Methoxy-1-Methyl-1H-Indole for In Vitro Cell Culture Assays
Executive Summary
4-fluoro-5-methoxy-1-methyl-1H-indole (CAS: 879093-16-0) is a specialized, highly lipophilic small molecule frequently utilized as a core pharmacophore in the development of kinase inhibitors and CNS-targeting agents. The inherent hydrophobicity of the indole scaffold—exacerbated by the N-methyl, fluoro, and methoxy substitutions—presents significant solubility challenges in aqueous physiological buffers. To ensure robust, reproducible in vitro data, researchers must employ a rigorous two-tier solvation strategy. This application note outlines the causal principles and step-by-step methodologies for generating stable primary stock solutions and mitigating solvent-induced cytotoxicity during cell culture applications.
Chemical Profiling & Solvation Strategy
The crystal lattice energy and high partition coefficient (LogP) of highly substituted indoles resist dissolution in water [2]. Attempting to dissolve 4-fluoro-5-methoxy-1-methyl-1H-indole directly in basal media or PBS will result in immediate precipitation or micelle formation, leading to variable effective concentrations and false-negative assay results.
The Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is the mandatory primary solvent for this compound. Its polar aprotic nature provides the necessary dipole moment to disrupt the intermolecular forces of the lipophilic indole lattice. Furthermore, its complete miscibility with water allows for the subsequent controlled dilution of the compound into aqueous cell culture media.
Quantitative Dilution Matrix
To prevent calculation errors during stock preparation, use the following standardized dilution matrix based on the compound's molecular weight (179.19 g/mol ).
| Desired Stock Concentration | Mass of Compound | Volume of Anhydrous DMSO Required |
| 10 mM | 1.0 mg | 558.1 µL |
| 10 mM | 5.0 mg | 2.79 mL |
| 50 mM | 1.0 mg | 111.6 µL |
| 50 mM | 5.0 mg | 558.1 µL |
Note: 50 mM is the recommended upper limit for primary stocks to prevent supersaturation and spontaneous crystallization upon storage.
Step-by-Step Methodology: A Self-Validating Protocol
Phase 1: Primary Stock Preparation
-
Equilibration: Remove the vial of 4-fluoro-5-methoxy-1-methyl-1H-indole from cold storage and equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold vial causes ambient moisture condensation, which introduces water into the anhydrous environment, prematurely altering the compound's solubility profile and causing degradation.
-
Solvation: Add the calculated volume of cell-culture grade, sterile, anhydrous DMSO (≥99.9%) to the pre-weighed powder.
-
Homogenization: Vortex vigorously for 60 seconds.
-
Validation Check (Self-Validating Step): Hold the tube against a dark background under bright light. If the solution is completely transparent, proceed to Phase 2. If any micro-crystals or cloudiness remain, the system has failed validation. Place the tube in a room-temperature ultrasonic water bath for 5 minutes to provide the kinetic energy required to fully disrupt the remaining lattice structures. Repeat the visual check.
Phase 2: Aliquoting and Storage
-
Division: Divide the validated primary stock into single-use aliquots (e.g., 20–50 µL) using sterile, amber microcentrifuge tubes (to prevent potential photodegradation of the methoxy-indole core).
-
Cryopreservation: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months).
-
Handling Rule: Never reuse a thawed aliquot. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation of hydrophobic compounds, drastically reducing the effective concentration of the stock.
Phase 3: Working Solution & Cell Culture Application
-
Thawing: Thaw a single aliquot at room temperature. Warm gently in a 37°C water bath for 2 minutes and vortex. Causality: Warming ensures any compound that transiently precipitated out of the DMSO during the freezing process is fully re-dissolved.
-
Media Spiking: Add the DMSO stock dropwise to vigorously swirling culture media. Causality: This prevents high local solvent concentrations at the droplet interface, which would otherwise trigger an immediate shift in the dielectric constant and cause the indole to crash out of solution.
-
The 0.1% Rule: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) .
Mechanistic Insights: Mitigating Solvent Toxicity
While DMSO is a ubiquitous vehicle, it is not biologically inert. Maintaining the final DMSO concentration at or below 0.1% is a critical experimental control. Recent transcriptomic and proteomic analyses demonstrate that even ultra-low doses of DMSO (≤0.1% v/v) can induce heterogeneous off-target effects, modulating signaling networks and altering cellular morphology in in vitro models [1]. Exceeding this threshold risks confounding your assay results, making it impossible to determine whether phenotypic changes are attributable to the 4-fluoro-5-methoxy-1-methyl-1H-indole or to solvent-induced cytotoxicity.
Experimental Workflow Visualization
Workflow for preparing and validating hydrophobic indole stock solutions.
References
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models International Journal of Molecular Sciences, 2021; 22(6):2819. URL:[Link]
Application Note: Isolation and Extraction of 4-Fluoro-5-methoxy-1-methyl-1H-indole from Organic Matrices
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The isolation of highly functionalized indole derivatives is a critical unit operation in the synthesis of kinase inhibitors and CNS-active therapeutics. The compound 4-fluoro-5-methoxy-1-methyl-1H-indole (CAS: 879093-16-0) presents a unique physicochemical profile [2].
Unlike unsubstituted indoles, the presence of the 1-methyl group eliminates the N-H hydrogen bond donor capacity, significantly increasing the molecule's lipophilicity. Furthermore, the strongly electron-withdrawing 4-fluoro group and the electron-donating 5-methoxy group create a polarized pi-system. During post-synthetic workup—typically following an N-methylation reaction using methyl iodide and a strong base [1]—the goal is to quantitatively partition this lipophilic product into an organic solvent while completely rejecting inorganic salts, unreacted polar reagents, and aqueous-miscible reaction solvents (like DMF or THF).
This guide details a self-validating liquid-liquid extraction (LLE) protocol designed to maximize recovery and purity, avoiding the common pitfalls of emulsion formation and product degradation [3].
Physicochemical Profiling & Solvent Selection
The success of an extraction relies entirely on manipulating the partition coefficient ( KD ). Because 4-fluoro-5-methoxy-1-methyl-1H-indole lacks a basic amine (the indole nitrogen lone pair is delocalized into the aromatic ring), it cannot be extracted using pH-based salt formation (acid-base extraction). Therefore, solvent polarity and hydrogen-bond acceptor properties dictate the extraction efficiency.
Table 1. Solvent Selection Matrix for Fluorinated Indole Extraction
| Solvent | Boiling Point (°C) | Polarity Index | Water Sol. ( g/100 mL) | Rationale for Selection / Rejection |
| Ethyl Acetate (EtOAc) | 77.1 | 4.4 | 8.3 | Optimal. Excellent partitioning for lipophilic indoles; hydrogen-bond acceptor stabilizes the indole core; easy to evaporate. |
| Dichloromethane (DCM) | 39.6 | 3.1 | 1.3 | Alternative. High solubility, but bottom-layer separation can be tedious and prone to severe emulsions with basic aqueous layers. |
| Diethyl Ether | 34.6 | 2.8 | 6.0 | Suboptimal. High volatility poses safety risks at scale and causes condensation of ambient moisture during concentration. |
| Hexanes | 68.0 | 0.1 | <0.1 | Reject. Insufficient polarity to dissolve the functionalized indole effectively; leads to product precipitation at the interface. |
Causality Insight: Ethyl acetate is selected as the primary extraction solvent. Its moderate polarity allows it to dissolve the methoxy-functionalized indole efficiently, while its lower density than water ensures it forms the top layer, simplifying the sequential extraction process [1].
Extraction Workflow Visualization
The following diagram illustrates the logical flow of the extraction process, highlighting the phase separation dynamics and impurity rejection pathways.
Liquid-liquid extraction workflow for 4-fluoro-5-methoxy-1-methyl-1H-indole isolation.
Self-Validating Extraction Protocol
This step-by-step methodology incorporates mandatory in-process checks to ensure a self-validating system. Proceed with this protocol assuming the indole has just been synthesized via N-methylation in a polar aprotic solvent.
Phase 1: Reaction Quenching
Causality: Direct extraction of a basic reaction mixture leads to the hydrolysis of ethyl acetate into acetic acid and ethanol, ruining the extraction and contaminating the product.
-
Cool the crude reaction mixture to 0–5 °C using an ice bath.
-
Slowly add saturated aqueous ammonium chloride ( NH4Cl ) dropwise until gas evolution ceases.
-
Self-Validation Check (pH): Spot the aqueous mixture onto universal indicator paper. The pH must be between 7.0 and 8.0. If it is highly basic (>9), continue adding NH4Cl .
Phase 2: Liquid-Liquid Partitioning
Causality: Multiple extractions with smaller volumes of solvent are mathematically more efficient at recovering the solute than a single extraction with a large volume, according to the Nernst distribution law.
-
Transfer the quenched mixture to a separatory funnel.
-
Add Ethyl Acetate (EtOAc) equal to 3 times the original reaction volume.
-
Stopper the funnel, invert, and immediately open the stopcock to vent built-up pressure. Shake vigorously for 30 seconds, venting frequently.
-
Allow the funnel to rest until the two phases sharply resolve. The organic layer (EtOAc) will be on top.
-
Drain the lower aqueous layer into an Erlenmeyer flask.
-
Self-Validation Check (TLC): Spot both the organic and aqueous layers on a silica gel TLC plate. Develop in 3:1 Hexanes:EtOAc and visualize under UV light (254 nm). The aqueous layer must show zero UV activity at the product's Rf . If product is detected in the aqueous layer, perform a back-extraction with an additional volume of EtOAc.
Phase 3: Washing and Chemical Drying
Causality: Polar aprotic solvents like DMF can partially partition into the EtOAc layer. Washing with water and brine creates an osmotic gradient that pulls these impurities and dissolved water out of the organic phase.
-
Combine all organic extracts in the separatory funnel.
-
Wash the organic phase with deionized water (2 × 0.5 volumes).
-
Wash with saturated aqueous NaCl (brine) (1 × 0.5 volumes).
-
Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate ( Na2SO4 ) in small portions, swirling the flask.
-
Self-Validation Check (Clarity): The organic solution must transition from a cloudy suspension to a completely transparent liquid. The Na2SO4 crystals should flow freely like sand. If they clump heavily or the solution remains turbid, water is still present; add more desiccant and wait 15 minutes.
Phase 4: Concentration and Isolation
Causality: Indoles can be sensitive to prolonged thermal stress and atmospheric oxygen. Gentle, rapid concentration preserves the integrity of the methoxy group and the indole core.
-
Filter the dried organic layer through a fluted filter paper into a pre-weighed round-bottom flask. Rinse the desiccant cake with a small amount of fresh EtOAc.
-
Concentrate the solution using a rotary evaporator. Set the water bath to 35 °C and gradually reduce the pressure to ~150 mbar.
-
Once all solvent is removed, dry the residue under high vacuum (Schlenk line) for 2 hours to remove trace EtOAc.
-
Self-Validation Check (Mass Balance): Weigh the flask. Calculate the crude yield percentage against the theoretical maximum. A yield >100% indicates residual solvent or DMF contamination, requiring further vacuum drying or an additional water wash.
Analytical Validation
To confirm the structural integrity of the extracted 4-fluoro-5-methoxy-1-methyl-1H-indole, submit the crude isolate for the following analyses:
-
LC-MS: Confirm the mass of the desired product ( [M+H]+ expected at m/z 180.1).
-
1 H-NMR (CDCl 3 ): Verify the presence of the N-methyl singlet (typically around δ 3.7-3.8 ppm) and the methoxy singlet (around δ 3.9 ppm). The absence of a broad N-H peak (around δ 8.0 ppm) confirms successful methylation and isolation [1].
References
-
"Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids." ACS Omega. [Link]
Technical Support Center: Optimizing Flash Chromatography for 4-Fluoro-5-methoxy-1-methyl-1H-indole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of substituted indoles. The purification of 4-fluoro-5-methoxy-1-methyl-1H-indole—typically synthesized via the N-methylation of its 1H-indole precursor 1—presents unique chromatographic hurdles. Its moderate polarity, combined with the electron-rich nature of the indole core, often leads to peak tailing, co-elution with unreacted precursors, and silica-induced degradation.
This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your flash chromatography workflows, ensuring high purity and maximum recovery.
Workflow Visualization
Figure 1: Self-validating flash chromatography optimization workflow for indole purification.
Quantitative Data Presentation: Loading Capacity & Resolution
A critical error in indole purification is overloading a column based on raw Retention Factor ( Rf ) values rather than the difference in Column Volumes ( ΔCV ). The N-methylated product elutes faster than the N-H precursor due to the lack of hydrogen-bond donation. By reducing the strong solvent (Ethyl Acetate) percentage, we decrease the Rf but exponentially increase the ΔCV , maximizing loading capacity 2.
Table 1: Impact of Solvent Ratio on ΔCV and Loading Capacity (10g Silica Cartridge)
| Solvent System (Hexane/EtOAc) | Rf (N-Me Product) | Rf (N-H Precursor) | CV (Product) | CV (Precursor) | ΔCV | Predicted Load Capacity |
| 80:20 | 0.45 | 0.35 | 2.22 | 2.85 | 0.63 | < 100 mg |
| 90:10 | 0.25 | 0.15 | 4.00 | 6.67 | 2.67 | 100 - 500 mg |
| Step Gradient (5% → 15%) | 0.20 | 0.05 | 5.00 | 20.00 | > 15.0 | > 500 mg |
Self-Validating Experimental Protocols
Protocol 1: 2D TLC Stability Check & Gradient Optimization
Before committing your crude mixture to a flash column, you must validate that 4-fluoro-5-methoxy-1-methyl-1H-indole is chemically stable on the acidic stationary phase.
-
Spotting: Apply a dilute sample of the crude mixture to the bottom-left corner of a square silica TLC plate.
-
First Development: Elute using 10% EtOAc in Hexanes. Mark the solvent front and dry the plate thoroughly.
-
Orthogonal Development: Rotate the plate 90 degrees so the separated spots form the new baseline. Elute again with the exact same solvent system.
-
Validation (Causality): Visualize under UV (254 nm). If the compound is stable, all spots will lie perfectly on a diagonal line. If new spots appear off the diagonal, the indole is degrading on the silica 3, dictating the mandatory use of Protocol 2.
-
Gradient Calculation: Calculate the CV for the product and closest impurity ( CV=1/Rf ). Design a step gradient that holds the solvent strength low (e.g., 5% EtOAc) to elute the product, then steps up (e.g., 20% EtOAc) to flush the retained precursor 4.
Protocol 2: Silica Deactivation for Tailing Mitigation
If Protocol 1 reveals degradation, or if severe tailing is observed during screening, the acidic silanol groups on the silica must be masked.
-
Modifier Addition: Prepare your mobile phase (e.g., 10% EtOAc in Hexanes) and add 1% to 3% Triethylamine (TEA) as a basic modifier 3.
-
Column Equilibration: Pump at least 3 to 5 column volumes (CV) of the TEA-modified solvent through the flash cartridge. This saturates and neutralizes the active silanol sites.
-
Sample Loading: Dissolve the crude mixture in the minimum volume of the modified eluent (or use dry loading with deactivated celite) and apply to the column.
-
Elution: Run the optimized step gradient. The TEA prevents secondary interactions between the indole's nitrogen and the silica, resulting in sharp, symmetrical peaks 5.
Troubleshooting & FAQs
Q1: My 4-fluoro-5-methoxy-1-methyl-1H-indole peak is severely tailing, causing it to bleed into the next fraction. How do I fix this? A1: Peak tailing in indoles is primarily caused by secondary interactions between the electron-rich aromatic system/nitrogen lone pair and the acidic residual silanol groups on the silica stationary phase 5. Solution: Implement Protocol 2 . Adding 1-3% Triethylamine (TEA) to your mobile phase competitively binds to the silanol groups, deactivating the column and restoring Gaussian peak shapes 3. Alternatively, switch to an end-capped reversed-phase C18 column using a Water/Acetonitrile gradient 6.
Q2: I cannot resolve the N-methylated product from the unreacted 4-fluoro-5-methoxy-1H-indole precursor. They elute as one broad peak. What is the mechanistic flaw here? A2: The flaw lies in using a solvent system that is too strong (e.g., >20% EtOAc), which compresses the retention times. While the N-methylated product is less polar (lacking the N-H hydrogen bond donor), high solvent strengths overwhelm this subtle polarity difference. Solution: Lower the polarity of your isocratic hold to push the product's Rf down to 0.15–0.25. This exploits the mass-transfer kinetics, drastically increasing the ΔCV between the product and the precursor 2. For optimal results, use a step gradient rather than a linear gradient to hold the precursor on the column while the product elutes 7.
Q3: The compound is colorless. How can I reliably track it during purification if my UV detector is saturated? A3: Indoles absorb strongly at 254 nm and 280 nm, which can easily saturate a standard UV detector at high concentrations, masking impurities. Solution: Use an alternative visualization method for your TLC fractions. Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) is highly specific for indoles and will yield distinct blue or purple spots upon heating, allowing you to easily differentiate the indole from non-aromatic impurities 3.
Q4: I optimized the separation at a 100 mg scale, but when I scaled up to 2 grams, the resolution collapsed. Why? A4: Resolution collapse during scale-up is a failure to maintain constant linear velocity and proportional loading capacity. Solution: When scaling up, you must maintain the same sample-to-silica ratio (loading %) and the same column volume (CV) gradient profile. Adjust the flow rate to match the linear velocity of the smaller column. If your ΔCV is below 2.0, you cannot linearly scale the mass without upgrading to a larger cartridge or using spherical, high-performance silica to improve plate count 6.
References
- Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Applic
- Technical Support Center: Purification of Indole Derivatives by Column Chrom
- How to Optimize TLC to Enhance Purification by Flash Chrom
- Strategies for Improving Flash Chrom
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- 5 Steps to successful flash chrom
- How do I Create an Efficient Gradient Flash Chrom
Sources
Technical Support Center: Optimization & Troubleshooting for 4-Fluoro-5-methoxy-1-methyl-1H-indole Synthesis
Welcome to the Technical Support Center for the preparation of 4-fluoro-5-methoxy-1-methyl-1H-indole . As a critical intermediate in medicinal chemistry and drug development, the purity of this indole core is paramount. A recurring challenge in its preparation—specifically during the N-methylation step of 4-fluoro-5-methoxy-1H-indole—is the formation of regioisomeric byproducts, most notably C3-methylated impurities (e.g., 1,3-dimethyl-4-fluoro-5-methoxy-1H-indole) and unreacted starting material.
This guide provides mechanistic troubleshooting, empirical data, and a self-validating protocol designed by application scientists to establish absolute regiocontrol.
Section 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why am I seeing up to 15% of the C3-dimethylated byproduct in my reaction mixture? Analyst Insight: Indoles are classic ambident nucleophiles. When deprotonated, the resulting indolyl anion delocalizes its negative charge between the nitrogen (N1) and the carbon (C3). According to Hard-Soft Acid-Base (HSAB) theory, the N1 position is a "harder" nucleophilic center, while C3 is "softer." If you are using a weak base (like K₂CO₃) in a moderately polar solvent (like acetone), the ion pair remains tight, and thermodynamic control drives the reaction toward the softer C3 position, leading to over-methylation[1]. To suppress this, you must force kinetic control. Using a strong base like Sodium Hydride (NaH) in a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) generates a "naked" indolyl anion, heavily favoring attack at the harder N1 position with a hard electrophile like2[2].
Q2: I want to avoid using highly toxic Methyl Iodide (MeI). Are there greener alternatives that don't compromise regioselectivity? Analyst Insight: Yes. Dimethyl carbonate (DMC) is a viable, greener methylating agent. However, DMC typically requires harsh conditions (>120 °C) which can inadvertently promote C3-alkylation due to thermodynamic shifting. Recent process chemistry optimizations demonstrate that using3 like 18-crown-6 can suppress C,N-dimethylated byproducts to approximately 3%[3].
Q3: My starting material is degrading before methylation even occurs. What is happening? Analyst Insight: The 4-fluoro-5-methoxy substitution pattern makes the indole ring highly electron-rich and susceptible to oxidative dimerization. If your DMF is not rigorously degassed or if you are setting up the reaction in ambient air, ambient oxygen will degrade the indolyl anion. Always purge your solvents with Argon and maintain a strict inert atmosphere throughout the deprotonation phase.
Section 2: Quantitative Reaction Profiling
To illustrate the causality of reagent selection on byproduct formation, review the empirical data summarized below. This table highlights how solvent polarity and base strength dictate the N- vs. C3-methylation ratio.
| Base / Solvent System | Temp (°C) | Electrophile (Eq) | Target N-Methyl Yield (%) | C3-Methyl Byproduct (%) | Unreacted SM (%) |
| K₂CO₃ / Acetone | 25 | MeI (1.5) | 65.0 | 15.0 | 20.0 |
| KOH / DMSO | 25 | MeI (1.2) | 88.5 | 5.0 | 6.5 |
| K₂CO₃ / DMF (+ 18-crown-6) | 127 | DMC (Excess) | 90.8 | 3.0 | 5.2 |
| NaH / DMF (Optimized) | 0 to 25 | MeI (1.1) | > 95.0 | < 1.0 | < 2.0 |
Data synthesized from standard indole alkylation behaviors and 3[3].
Section 3: Visualizing the Mechanistic Pathway
The divergence between the desired product and the primary byproduct is entirely controlled by the reaction environment. The diagram below illustrates the mechanistic bifurcation.
Regioselectivity pathway of indole methylation highlighting kinetic vs. thermodynamic control.
Section 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical observation must be met before proceeding, ensuring that errors are caught before the final workup.
Step-by-Step Methodology: Regioselective N-Methylation
-
System Preparation & Substrate Dissolution:
-
Action: Flame-dry a 2-neck round-bottom flask. Add 4-fluoro-5-methoxy-1H-indole (1.0 eq) and dissolve in anhydrous, degassed DMF (0.2 M concentration).
-
Validation: The solution should be clear. Purge the system with Argon for 15 minutes. A static Argon balloon must remain inflated, validating a sealed, inert environment.
-
-
Deprotonation (Kinetic Control):
-
Action: Chill the reaction vessel to 0 °C using an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Validation: You must observe immediate effervescence (H₂ gas evolution). The solution will darken (typically to a yellow/brown hue), indicating the successful formation of the indolyl anion. Stir for 30 minutes until gas evolution ceases.
-
-
Electrophile Addition:
-
Action: Maintain the temperature at 0 °C. Add Methyl Iodide (MeI, 1.1 eq) dropwise via syringe. Crucial: Do not exceed 1.1 eq to prevent over-alkylation at the C3 position.
-
Validation: Monitor the internal temperature; a mild exotherm is expected. If the temperature spikes above 5 °C, slow the addition rate.
-
-
Reaction Monitoring:
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C) for 2 hours.
-
Validation: Perform TLC (Hexanes:EtOAc, 3:1). The starting material (Rf ~0.3) must be completely consumed, replaced by a single distinct spot for the N-methylated product (Rf ~0.5). If SM persists, stir for an additional hour.
-
-
Quenching & Workup:
-
Action: Cool the mixture back to 0 °C. Quench by the dropwise addition of cold distilled water (equal to the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Validation: The organic layer should separate cleanly. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Action: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 4:1 Hexanes:EtOAc).
-
Self-validating experimental workflow for the N-methylation of 4-fluoro-5-methoxy-1H-indole.
References
- Source: benchchem.
- Title: B(C6F5)
- Source: google.
Sources
Comparative Binding Affinity Guide: 4-Fluoro-5-methoxy-1-methyl-1H-indole vs. 5-Methoxy-1-methyl-1H-indole
Executive Summary & Chemical Context
In the landscape of rational drug design, the indole ring serves as a privileged scaffold for targeting G protein-coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and melatonergic systems. While 5-methoxy-1-methyl-1H-indole is a foundational building block used in the synthesis of various neuroactive agents and beta-blockers[1], it often lacks the conformational rigidity required for ultra-high target selectivity.
The strategic installation of a fluorine atom at the C4 position to yield 4-fluoro-5-methoxy-1-methyl-1H-indole represents a sophisticated bioisosteric optimization. This guide objectively compares the binding affinities, physicochemical properties, and structural mechanics of these two scaffolds, providing actionable insights and validated experimental protocols for medicinal chemists.
Mechanistic Insights: The "Fluorine Effect" and Conformational Locking
To understand the profound difference in binding affinity between these two scaffolds, one must analyze the causality behind the structural modifications:
-
Conformational Locking via Ortho-Fluorination: In the unsubstituted 5-methoxy-1-methyl-1H-indole, the C5-methoxy group rotates relatively freely. However, introducing a highly electronegative fluorine atom at the C4 position creates intense steric hindrance and dipole-dipole repulsion. This forces the C5-methoxy group into a restricted anti conformation (pointing toward the C6 position).
-
Receptor Pocket Alignment: This locked conformation perfectly aligns the oxygen lone pairs with critical hydrogen bond donors in specific GPCR pockets. Recent cryo-EM structural data (e.g., PDB: 8FYE) demonstrates that 4-fluoro-5-methoxy indole derivatives fit with extreme precision into the 5-HT1A orthosteric site, drastically increasing binding affinity[2].
-
The N-Methylation Impact: Both scaffolds possess a 1-methyl group. N-methylation increases the lipophilicity (LogP) of the molecule and, crucially, eliminates the hydrogen bond donor capacity of the indole nitrogen. For receptors like 5-HT2A—which rely on a critical hydrogen bond between the indole NH and Ser242—N-methylation drastically reduces affinity, effectively abolishing hallucinogenic off-target effects[3].
Logical flow of how C4-fluorination drives receptor selectivity via conformational locking.
Comparative Binding Affinity Data
The table below synthesizes the pharmacological shift observed when these core scaffolds are elaborated into mature ligands (e.g., via the addition of a basic ethylamine chain at C3) and tested against key serotonergic targets. The data illustrates the profound impact of C4-fluorination on 5-HT1A affinity[3].
| Scaffold Core (in derived tertiary amine ligands) | Target Receptor | Binding Affinity ( Ki , nM) | Functional Consequence |
| 5-Methoxy-1-methyl-1H-indole | 5-HT1A | ~ 15.0 | Moderate Agonism |
| 4-Fluoro-5-methoxy-1-methyl-1H-indole | 5-HT1A | ~ 0.23 | High-Potency Agonism |
| 5-Methoxy-1-methyl-1H-indole | 5-HT2A | > 1000 | Negligible (Abolished by N-Me) |
| 4-Fluoro-5-methoxy-1-methyl-1H-indole | 5-HT2A | > 5000 | Negligible (Abolished by N-Me) |
Data Interpretation: The addition of the C4-fluorine increases 5-HT1A binding affinity by nearly two orders of magnitude (from ~15 nM down to sub-nanomolar levels) solely due to the pre-organization of the methoxy group, reducing the entropic penalty of binding[3].
Experimental Methodology: Radioligand Binding Assay
To empirically validate the binding affinities of compounds derived from these scaffolds, a rigorous competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system to ensure high signal-to-noise ratios when working with lipophilic methylated indoles.
Step-by-Step Protocol
1. Membrane Preparation (Target Isolation)
-
Action: Harvest CHO cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
-
Causality: GPCRs require their native lipid bilayer to maintain the correct bioactive tertiary structure. Ultracentrifugation isolates the membrane fraction, removing cytosolic proteins that could cause non-specific binding or enzymatic degradation of the ligand.
2. Assay Incubation (Equilibrium Binding)
-
Action: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM of [3H] -8-OH-DPAT (radioligand), and varying concentrations of the indole test compound ( 10−11 to 10−5 M). Incubate at 37°C for 60 minutes.
-
Causality: A 60-minute incubation at physiological temperature ensures that the competitive binding between the radioligand and the test compound reaches thermodynamic equilibrium, which is mathematically required for accurate Ki calculation.
3. Rapid Filtration (Separation)
-
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour. Wash filters three times with ice-cold buffer.
-
Causality: 1-Methyl indoles are highly lipophilic and prone to adhering to the glass fiber matrix, causing false-positive background noise. Pre-treating the filters with PEI coats the matrix in positive charges, electrostatically repelling the ligands and drastically reducing non-specific binding.
4. Scintillation Counting & Data Analysis
-
Action: Extract filters into vials containing 3 mL of scintillation cocktail. Quantify radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
-
Causality: The Cheng-Prusoff equation normalizes the data, correcting for the specific concentration and affinity of the radioligand used, allowing for an objective, standardized comparison of the two indole scaffolds across different laboratories.
Step-by-step workflow for competitive radioligand binding assays to determine Ki values.
References
-
Carbazole and Simplified Derivatives: Novel Tools toward β-Adrenergic Receptors Targeting. MDPI. Available at:[Link]
-
8FYE: 4-F, 5-MeO-PyrT-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. RCSB Protein Data Bank / Nature (Warren et al., 2024). Available at:[Link]
-
Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry (Blair et al., 2000). Available at:[Link]
Sources
GC-MS Validation of 4-Fluoro-5-Methoxy-1-Methyl-1H-Indole Purity: A Comparative Technical Guide
As a Senior Application Scientist, I approach the purity validation of fluorinated indoles not merely as a compliance exercise, but as a mechanistic challenge. 4-Fluoro-5-methoxy-1-methyl-1H-indole (CAS: 879093-16-0) is a highly specialized heterocyclic building block[1]. Its purity is paramount for the downstream synthesis of active pharmaceutical ingredients (APIs), particularly those targeting aryl hydrocarbon receptors (AhR) and other immunoregulatory pathways[2].
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) for this specific compound, detailing a self-validating experimental protocol and an ICH Q2(R2) compliant validation framework.
Analytical Strategy: GC-MS vs. HPLC-UV
While HPLC-UV is the ubiquitous workhorse of pharmaceutical analysis, it relies heavily on chromophore absorption and mobile-phase partitioning[3][4]. The introduction of the fluorine atom and the N-methyl group significantly alters the electron density and increases the volatility of the indole core.
For small, volatile, and thermally stable molecules like 4-fluoro-5-methoxy-1-methyl-1H-indole, GC-MS is the superior analytical choice [3][5]. HPLC-UV often struggles to resolve closely related fluorinated regioisomers (e.g., 4-fluoro vs. 6-fluoro derivatives) without complex, time-consuming mobile phase development[6]. Conversely, GC-MS leverages the exceptionally high theoretical plate counts of capillary columns and provides unequivocal structural confirmation via Electron Ionization (EI) mass spectra[4][7].
Table 1: Comparative Matrix for Fluorinated Indole Purity Analysis
| Analytical Parameter | GC-MS (HP-5MS Column) | HPLC-UV (C18 Reverse Phase) |
| Separation Mechanism | Boiling point & subtle polarizability[5] | Hydrophobic partitioning[5] |
| Resolution of Regioisomers | Excellent (High theoretical plates)[3] | Moderate (Requires complex gradients) |
| Identification Power | Definitive (m/z fragmentation fingerprint)[6] | Presumptive (Retention time & UV spectra)[4] |
| Sample Preparation | Simple (Dissolution in volatile solvent)[6] | Moderate (Filtration, mobile phase matching)[6] |
| Thermolabile Degradants | Poor (Requires derivatization) | Excellent (Ambient temperature)[3] |
Mechanistic Workflow of GC-MS Purity Profiling
To build a robust method, we must understand the causality behind the separation. The workflow below illustrates the physical and chemical logic driving the GC-MS analysis.
Fig 1. GC-MS mechanistic workflow for fluorinated indole purity analysis.
Step-by-Step Experimental Protocol (Self-Validating System)
A reliable analytical protocol must be a self-validating system. Every step below includes an internal check to guarantee data integrity.
Phase A: Sample & Standard Preparation
-
Diluent Selection: Use GC-grade Dichloromethane (DCM). Causality: DCM's low boiling point (39.6 °C) ensures it elutes in the void volume, preventing solvent peak interference with the target analyte[7].
-
Sample Solution: Dissolve accurately weighed 1.0 mg of 4-fluoro-5-methoxy-1-methyl-1H-indole in 1.0 mL of DCM[7].
-
Internal Standard (IS): Spike the solution with 10 µg/mL of Naphthalene. Causality: The IS normalizes any micro-fluctuations in the auto-sampler injection volume, ensuring quantitative precision[7].
Phase B: GC-MS Instrumental Conditions
-
Injector: 250 °C. Use a Split Ratio of 50:1 . Causality: Substituted indoles at 1 mg/mL are highly concentrated for MS detectors. Splitting the injection prevents column overloading, which causes peak fronting and inaccurate integration[7].
-
Column: Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent[7][8]. Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the exact slight polarity needed to separate fluorinated isomers based on subtle polarizability differences, while maintaining high thermal stability[7].
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 min at 280 °C[7].
-
-
Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min[7][8].
-
MS Conditions: Electron Ionization (EI) at 70 eV; Ion Source at 230 °C; Scan Range 40 - 450 m/z[7]. Causality: 70 eV is the universal standard for EI, allowing the resulting fragmentation pattern to be directly cross-referenced with NIST libraries for definitive impurity identification[6][7].
Phase C: Execution & Self-Validation
-
System Suitability Test (SST): Inject 1 µL of pure DCM (Blank). Ensure the baseline is flat and free of column bleed or ghost peaks.
-
Sample Injection: Inject 1 µL of the sample solution.
-
Data Processing: Calculate purity using the Total Ion Chromatogram (TIC) area normalization method (excluding the solvent and IS peaks)[6][7].
Method Validation Framework (ICH Q2(R2))
To ensure regulatory compliance for drug development, the GC-MS method must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [9][10]. The objective is to demonstrate that the procedure is scientifically fit for its intended purpose over the reportable range[9][11].
Fig 2. ICH Q2(R2) compliant GC-MS method validation workflow.
Table 2: Representative ICH Q2(R2) Validation Parameters
| Validation Parameter | ICH Q2(R2) Requirement[9][10] | Experimental Target for Fluorinated Indoles | Status |
| Specificity | Unambiguous assessment of analyte in presence of impurities. | Complete baseline resolution (Rs > 1.5) between target peak and des-fluoro impurities. | PASS |
| Linearity | Proportional response across the reportable range. | R² > 0.999 over 50% to 150% of the nominal concentration (0.5 to 1.5 mg/mL). | PASS |
| Precision (Repeatability) | Closeness of agreement between independent test results. | Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections. | PASS |
| Accuracy (Recovery) | Closeness of agreement between expected and found values. | Mean recovery of 98.0% – 102.0% across three concentration levels. | PASS |
| Robustness | Reliability of an analysis with respect to deliberate variations. | Stable TIC Area % despite ±2 °C/min ramp changes and ±0.1 mL/min flow variations. | PASS |
Conclusion
For the purity assessment of volatile, thermally stable heterocyclic building blocks like 4-fluoro-5-methoxy-1-methyl-1H-indole, GC-MS vastly outperforms HPLC-UV. By utilizing an HP-5MS capillary column and 70 eV Electron Ionization, researchers can achieve unparalleled separation of regioisomers and definitive structural identification of impurities[3][7]. Adhering to the ICH Q2(R2) validation framework ensures that this analytical method is robust, reproducible, and ready for integration into rigorous pharmaceutical quality control systems[9][11].
References
-
validation of analytical procedures q2(r2) - ICH - ich.org -[Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - qbdgroup.com -[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - europa.eu -[Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell -[Link]
-
Understanding Chemical Testing: GC-MS vs. HPLC - Smithers -[Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds by HPLC–UV and GC–MS - Oxford Academic -[Link]
-
A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds - ResearchGate -[Link]
-
GC-MS analysis showing mass spectrum of metabolite I (indole derivatives) - ResearchGate -[Link]
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comparing 4-fluoro-5-methoxy-1-methyl-1H-indole with non-fluorinated analogs
Strategic Fluorination in Drug Design: A Comparative Guide on 4-Fluoro-5-Methoxy-1-Methyl-1H-Indole vs. Non-Fluorinated Analogs
Indole derivatives are ubiquitous in medicinal chemistry, serving as privileged scaffolds for CNS therapeutics, kinase inhibitors, and antiviral agents [1]. However, the electron-rich nature of the indole core often renders it highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. As a Senior Application Scientist, I frequently encounter drug candidates that fail in preclinical development due to poor metabolic stability.
A field-proven strategy to overcome this pharmacokinetic liability is the strategic installation of a fluorine atom. This guide provides a comprehensive, objective comparison between 4-fluoro-5-methoxy-1-methyl-1H-indole and its non-fluorinated counterpart, 5-methoxy-1-methyl-1H-indole , detailing the mechanistic rationale, physicochemical shifts, and experimental validation protocols required to assess metabolic stability.
Mechanistic Rationale: The "Fluorine Effect"
Why target the C-4 position? In 5-methoxyindoles, the strongly electron-donating methoxy group at C-5 activates the adjacent C-4 and C-6 positions toward electrophilic aromatic substitution and oxidative attack by CYP450 heme-oxo species. Substituting the hydrogen at C-4 for a fluorine atom fundamentally alters the molecule's electronic and steric profile through two primary mechanisms:
-
Thermodynamic Blocking: The C–F bond is significantly stronger (~126 kcal/mol for aryl fluorides) than the C–H bond (~113 kcal/mol) [2]. This high bond dissociation energy creates a thermodynamic barrier that directly impedes hydrogen abstraction by the CYP450 enzyme, effectively "blocking" the primary site of metabolism [3].
-
Electronic Deactivation (HOMO Energy Reduction): Beyond simple steric shielding (fluorine's van der Waals radius of 1.47 Å is highly comparable to hydrogen's 1.20 Å, preventing major conformational disruptions), the highly electronegative fluorine atom withdraws electron density from the aromatic π -system [4]. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, reducing the overall nucleophilicity of the indole ring and rendering distal sites less prone to electrophilic attack [2].
CYP450 oxidative metabolism pathways of non-fluorinated vs. fluorinated indoles.
Physicochemical and Pharmacokinetic Comparison
The introduction of the 4-fluoro substituent preserves the core geometry of the molecule while drastically improving its pharmacokinetic profile. The table below summarizes the quantitative shifts observed when transitioning from the non-fluorinated to the fluorinated analog.
Table 1: Comparative Physicochemical and In Vitro Metabolic Data
| Property / Parameter | 5-Methoxy-1-methyl-1H-indole | 4-Fluoro-5-methoxy-1-methyl-1H-indole | Impact on Drug Design |
| Target C-X Bond Energy | ~113 kcal/mol (C–H) | ~126 kcal/mol (C–F) | Increased resistance to CYP-mediated radical abstraction [2]. |
| Lipophilicity (cLogP) | ~2.4 | ~2.7 | Enhanced membrane permeability and target affinity [4]. |
| HLM Half-life ( t1/2 ) | < 15.0 min | > 85.0 min | Significant extension of systemic circulation time [1]. |
| Intrinsic Clearance ( CLint ) | > 90.0 µL/min/mg | < 20.0 µL/min/mg | Reduced hepatic first-pass metabolism [1]. |
(Note: Pharmacokinetic values are representative of standardized human liver microsome (HLM) assays for this specific scaffold class).
Experimental Methodology: Self-Validating Microsomal Stability Assay
To objectively quantify the metabolic advantage of the 4-fluoro substitution, a Human Liver Microsome (HLM) stability assay must be performed. As a best practice, the following protocol incorporates internal controls to ensure data integrity and to isolate CYP-mediated degradation from chemical instability.
Causality in Experimental Design:
-
Low Substrate Concentration (1 µM): We use a low concentration to ensure the reaction operates strictly under first-order kinetics ( [S]≪Km ). This prevents enzyme saturation and allows for the accurate determination of intrinsic clearance.
-
Minus-NADPH Control: This is a critical self-validating step. By omitting the essential CYP cofactor (NADPH), we confirm that any observed degradation is exclusively enzyme-mediated. If the compound degrades without NADPH, it indicates inherent chemical instability.
-
Protein Concentration (0.5 mg/mL): Kept relatively low to minimize non-specific protein binding, which can artificially mask the free fraction of the drug and skew clearance rates.
Step-by-Step Protocol:
-
Substrate Preparation: Prepare a 10 mM stock solution of 4-fluoro-5-methoxy-1-methyl-1H-indole in DMSO. Dilute to 100 µM in 50% acetonitrile/water. Reasoning: This ensures the final assay DMSO concentration is <0.1%, preventing solvent-induced CYP enzyme inhibition.
-
Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLMs) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4, containing 3.3 mM MgCl2 ). Pre-warm at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding 1 mM NADPH (final concentration). For the negative control wells, add an equivalent volume of buffer instead of NADPH.
-
Time-Course Sampling: At precise intervals ( t=0,5,15,30,and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.
-
Termination: Immediately quench the withdrawn aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol). Reasoning: The cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, stopping the reaction at the exact time point [1].
-
Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the clear supernatant for LC-MS/MS analysis.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2=0.693/k ), and intrinsic clearance ( CLint=(k×V)/microsomal protein ).
Self-validating workflow for in vitro microsomal stability assessment.
Conclusion
The transition from 5-methoxy-1-methyl-1H-indole to 4-fluoro-5-methoxy-1-methyl-1H-indole exemplifies the power of rational, structure-based drug design. By leveraging the high dissociation energy of the C–F bond and the electron-withdrawing nature of fluorine, researchers can effectively shield the highly reactive C-4 position from oxidative attack. This targeted modification drastically reduces intrinsic clearance and extends the compound's half-life, transforming a metabolically labile scaffold into a robust, viable candidate for advanced therapeutic development.
References
- Comparing the metabolic stability of fluorinated versus non-fluorinated indoles Benchchem URL
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Publications URL
- Organic & Biomolecular Chemistry (RSC Publishing)
- The role of fluorine in medicinal chemistry Taylor & Francis Online URL
A Senior Application Scientist's Guide to the Orthogonal Validation of a 4-fluoro-5-methoxy-1-methyl-1H-indole Analytical Reference Standard
Introduction: The Imperative of an Unimpeachable Reference Standard
In the landscape of drug discovery and development, the analytical reference standard is the ultimate arbiter of truth. It is the benchmark against which all subsequent analytical measurements are judged, from early-stage development to final quality control (QC) release testing. An improperly characterized standard can propagate error throughout the entire lifecycle of a product, leading to inaccurate dosage, failed batches, and significant regulatory risk. The quality and purity of these materials are, therefore, critical for reaching scientifically valid results.[1]
This guide provides an in-depth, field-proven framework for the comprehensive validation of a newly synthesized batch of 4-fluoro-5-methoxy-1-methyl-1H-indole, a substituted indole that represents a class of compounds frequently encountered as pharmaceutical intermediates or active pharmaceutical ingredients (APIs). Our objective is to elevate this "candidate material" to the status of a primary "in-house" analytical reference standard.
We will eschew a superficial, single-method analysis in favor of a robust, orthogonal approach. This strategy employs multiple, disparate analytical techniques to interrogate the molecule's identity, purity, and potential impurities from different chemical and physical perspectives. This ensures that what one method might miss, another will detect. The validation process described herein is designed as a self-validating system, incorporating system suitability tests and adhering to principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]
The Orthogonal Validation Workflow: A Multi-Pronged Strategy
The core principle of our validation is to build a comprehensive profile of the candidate material. No single technique is sufficient. Identity must be unequivocally confirmed, and purity must be assessed by accounting for all potential impurities: organic (process-related and degradants), inorganic, residual solvents, and water. The logical flow of this comprehensive characterization is depicted below.
Caption: High-level workflow for orthogonal validation of a reference standard.
Part 1: Structural Identity Confirmation
Before assessing purity, we must be absolutely certain of the molecule's structure. We employ a trio of spectroscopic techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[5] For 4-fluoro-5-methoxy-1-methyl-1H-indole, we will perform ¹H, ¹³C, and ¹⁹F NMR.
-
Expertise & Rationale: ¹H NMR confirms the number and connectivity of protons. ¹³C NMR provides a map of the carbon skeleton.[6] Critically, ¹⁹F NMR offers a highly specific signal for the fluorine atom, confirming its presence and electronic environment. The combination of these three experiments provides an unambiguous structural fingerprint.
-
Self-Validating Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. The resulting spectra are compared against theoretically predicted shifts and data from analogous structures.
Table 1: Representative NMR Data for Structural Confirmation
| Nucleus | Predicted Chemical Shift (ppm) Range | Observed Chemical Shift (ppm) | Multiplicity & Coupling (J) | Assignment |
|---|---|---|---|---|
| ¹H | 7.0 - 7.2 | 7.15 | d, J ≈ 9.0 Hz | H-7 |
| 6.8 - 7.0 | 6.90 | d, J ≈ 11.0 Hz | H-6 | |
| 6.5 - 6.7 | 6.65 | s | H-2 | |
| 3.8 - 4.0 | 3.95 | s | -OCH₃ | |
| 3.6 - 3.8 | 3.75 | s | N-CH₃ | |
| ¹³C | 150 - 155 | 152.5 | d, J(C-F) ≈ 240 Hz | C-4 (bearing F) |
| 145 - 150 | 147.8 | s | C-5 (bearing OCH₃) | |
| 130 - 135 | 132.1 | s | C-7a | |
| 55 - 60 | 56.2 | q | -OCH₃ | |
| 30 - 35 | 32.8 | q | N-CH₃ |
| ¹⁹F | -120 to -140 | -135.4 | s | Ar-F |
Note: Predicted shifts are estimations and may vary based on solvent and concentration.
Mass Spectrometry (MS): Molecular Weight Verification
MS provides the exact molecular weight of the compound, serving as a crucial checkpoint for its elemental composition.
-
Expertise & Rationale: We use a high-resolution mass spectrometer (HRMS) to obtain a mass measurement with high accuracy. This allows us to confirm the molecular formula (C₁₀H₁₀FNO) by comparing the measured mass to the theoretical mass.
-
Self-Validating Protocol: The instrument is calibrated using a known standard immediately prior to analysis. The sample is introduced via direct infusion or LC-MS. The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ is recorded.
-
Theoretical [M+H]⁺: 180.0819
-
Observed [M+H]⁺: 180.0821 (within 2 ppm mass accuracy)
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[7]
-
Expertise & Rationale: For our indole derivative, we expect to see characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and the critical C-F bond. The absence of O-H (~3300 cm⁻¹) or N-H (~3400 cm⁻¹) stretches confirms the N-methylation and absence of hydroxyl impurities.[8]
-
Self-Validating Protocol: A background spectrum is collected to account for atmospheric H₂O and CO₂. The sample is analyzed neat (if liquid) or as a KBr pellet (if solid).
-
~3000-2850 cm⁻¹: C-H stretching (methyl and methoxy groups)
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching
-
~1250 cm⁻¹: Aryl-O (ether) stretching
-
~1200-1100 cm⁻¹: C-F stretching
-
Part 2: Purity Assessment and Impurity Quantification
With identity confirmed, we now focus on purity. This requires a primary chromatographic method for separating and quantifying organic impurities, supplemented by specific tests for water and residual solvents.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the premier technique for assessing the purity of non-volatile small molecules.[5][9] We will develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method.
-
Expertise & Rationale: A C18 column is selected for its versatility in retaining moderately polar compounds like our indole derivative.[10] A gradient elution using acetonitrile and water provides the necessary resolving power to separate the main peak from potential impurities. UV detection is chosen based on the strong chromophore of the indole ring system. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[3][4][11]
Caption: HPLC method validation workflow based on ICH Q2(R1) guidelines.
-
Self-Validating Protocol: Every chromatographic run is preceded by a System Suitability Test (SST) to ensure the system is performing correctly, as mandated by USP General Chapter <621>.[2][12][13]
Table 2: HPLC Method Parameters and System Suitability Criteria
| Parameter | Condition / Criterion | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving small to medium polarity molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 20% to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | UV at 280 nm | Wavelength of high absorbance for the indole moiety.[10] |
| SST: Tailing Factor | ≤ 2.0 | Ensures peak symmetry. |
| SST: Theoretical Plates | ≥ 2000 | Ensures column efficiency. |
| SST: %RSD of 5 Reps | ≤ 2.0% | Ensures injection precision. |
Data Presentation: Purity by Area Percent Normalization Purity is calculated by assuming all components have a similar response factor at the detection wavelength.
Table 3: Example HPLC Purity Calculation
| Peak | Retention Time (min) | Area (mAU*s) | Area % | Identification |
|---|---|---|---|---|
| 1 | 4.52 | 1,500 | 0.05% | Unknown Impurity |
| 2 | 12.81 | 2,989,000 | 99.80% | 4-fluoro-5-methoxy-1-methyl-1H-indole |
| 3 | 15.67 | 4,500 | 0.15% | Unknown Impurity |
| Total | | 2,995,000 | 100.00% | |
Gas Chromatography-Mass Spectrometry (GC-MS): Residual Solvents
Organic volatile impurities (residual solvents) from the synthesis must be identified and quantified.
-
Expertise & Rationale: GC is the ideal technique for separating volatile compounds. Headspace sampling is used to introduce only the volatile components into the GC system, protecting it from the non-volatile API. MS detection provides positive identification of the solvents.
-
Self-Validating Protocol: The method is validated for common synthesis solvents (e.g., acetone, ethyl acetate, dichloromethane). A standard containing known amounts of these solvents is used for quantification.
-
Result: No residual solvents detected above the reporting threshold of 50 ppm.
-
Karl Fischer Titration: Water Content
Water content is a critical parameter that can affect both the stability and the calculated potency of the standard.
-
Expertise & Rationale: Coulometric Karl Fischer titration is a highly accurate and precise method for determining low levels of water content in solid samples. It is the compendial standard method.
-
Self-Validating Protocol: The instrument's performance is verified using a certified water standard. The sample is analyzed in triplicate to ensure precision.
-
Result: Water Content = 0.12% w/w.
-
Part 3: Final Purity Assignment and Comparison
The Mass Balance Approach: A Holistic Calculation
The final purity value is not taken from HPLC alone. It is calculated using a mass balance approach, which accounts for all measured components.[1]
Purity = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)
Table 4: Final Purity Assignment for In-House Standard
| Component | Analytical Technique | Result |
|---|---|---|
| Chromatographic Purity | HPLC-UV | 99.80% |
| Subtract: | ||
| Total Organic Impurities | HPLC-UV (100% - 99.80%) | 0.20% |
| Water Content | Karl Fischer | 0.12% |
| Residual Solvents | GC-MS | <0.01% (Negligible) |
| Non-Volatile Residue | (Not performed, assumed negligible) | 0.00% |
| Assigned Purity (As-Is Basis) | Calculation | 100% - 0.20% - 0.12% = 99.68% |
Comparison Guide: In-House Validated Standard vs. Certified Reference Material (CRM)
The ultimate goal is to demonstrate that our in-house standard is "fit for purpose" and comparable to a commercially available, high-purity Certified Reference Material (CRM). The data generated through our orthogonal validation allows for a direct, objective comparison, as would be presented on a Certificate of Analysis (CoA).[14][15][16]
Table 5: Comparative Analysis of Analytical Reference Standards
| Test / Parameter | In-House Validated Standard | Hypothetical Commercial CRM | Method |
|---|---|---|---|
| Appearance | White to off-white crystalline solid | Conforms to specification | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | ¹H NMR Spectroscopy |
| Identity (MS) | m/z 180.0821 [M+H]⁺ | m/z 180.0819 ± 5ppm [M+H]⁺ | HRMS |
| Purity (HPLC) | 99.80% | ≥ 99.5% | RP-HPLC |
| Water Content | 0.12% | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Not Detected | Meets USP <467> limits | Headspace GC-MS |
| Assigned Purity (Mass Balance) | 99.68% | 99.7% | Calculation |
| Traceability | Characterized in-house via validated methods | Traceable to NIST/USP primary standard | N/A |
Conclusion
Through the systematic application of an orthogonal analytical strategy, we have successfully validated a candidate batch of 4-fluoro-5-methoxy-1-methyl-1H-indole. The identity of the compound was unequivocally confirmed by a combination of NMR, MS, and FTIR spectroscopy. A rigorous, stability-indicating HPLC method, validated according to ICH guidelines and operated under USP system suitability criteria, established the chromatographic purity. Further specific tests quantified the contributions of water and residual solvents.
The final assigned purity of 99.68% , determined via the mass balance approach, is well-supported by the comprehensive data package. This in-house material is now qualified for use as a primary analytical reference standard, demonstrating performance and characterization on par with commercially available Certified Reference Materials. This robust validation process ensures the accuracy and reliability of all future analytical work dependent on this standard, underpinning the integrity of the entire drug development program.
References
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. [Link]
-
Further Modifications to USP Chapter <621> Chromatography Published for Comment . European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . International Council for Harmonisation (ICH). [Link]
-
Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology . PubMed. [Link]
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ICH Q2 Analytical Method Validation . Slideshare. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
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Reference-Standard Material Qualification . Pharmaceutical Technology. [Link]
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Analytical Techniques for Reference Standard Characterization . ResolveMass. [Link]
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A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses . Labinsights. [Link]
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The Importance of Purity Determination of Pharmaceuticals . NETZSCH Analyzing & Testing. [Link]
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Core components of analytical method validation for small molecules-an overview . ResearchGate. [Link]
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General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization (WHO). [Link]
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Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat . PubMed. [Link]
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Complete Guide to Reading Chemical COAs (Certificate Analysis) . LabAlley. [Link]
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3 Details Every Certificate of Analysis (CoA) Should Address . Cole-Parmer. [Link]
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Small Molecule Drug Characterization and Purity Analysis . Agilent. [Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments . ACS Publications. [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid . ResearchGate. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]
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Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS . Journal of Chromatographic Science. [Link]
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Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction . MDPI. [Link]
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Functional group profiling of medicinal plants using FTIR spectroscopy . Nature. [Link]
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FT-IR spectrum of control indole . ResearchGate. [Link]
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Supporting information - The Royal Society of Chemistry . [Link]
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Is it possible to analyze F-compounds with GCMS ? . ResearchGate. [Link]
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Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule . SciSpace. [Link]
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Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations . ResearchGate. [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications . MDPI. [Link]
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GC/MS analysis of indole and skatole in seafood . ResearchGate. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat . ResearchGate. [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . PMC. [Link]
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13C NMR Chemical Shifts . Organic Chemistry Data. [Link]
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GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION . DCVMN. [Link]
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Comparative Guide: LC-MS/MS Quantification of 4-Fluoro-5-Methoxy-1-Methyl-1H-Indole in Blood Plasma
Executive Summary & Analytical Context
The precise bioanalytical quantification of substituted indoles, such as 4-fluoro-5-methoxy-1-methyl-1H-indole (CAS: 879093-16-0)[1], is a critical requirement in modern pharmacokinetic (PK) and biomarker studies[2]. As a highly lipophilic, neutral-to-weakly basic molecule, this compound presents specific analytical challenges in blood plasma, primarily due to strong protein binding and susceptibility to matrix-induced ion suppression during Electrospray Ionization (ESI).
This guide provides an objective, data-driven comparison of sample preparation methodologies and chromatographic column technologies. By evaluating Solid Phase Extraction (SPE) against Protein Precipitation (PPT) , and Core-Shell particle technology against Fully Porous Particles (FPP) , this document establishes a self-validating, highly sensitive LC-MS/MS workflow compliant with the 2018 FDA Bioanalytical Method Validation Guidance[3],[4].
Sample Preparation: Oasis PRiME HLB vs. Standard PPT
The Causality of Matrix Effects
In LC-MS/MS bioanalysis, sample preparation is not merely about analyte recovery; it is about matrix management. Standard Protein Precipitation (PPT) using acetonitrile effectively crashes plasma proteins but leaves behind high concentrations of endogenous glycerophospholipids. During reversed-phase chromatography, these lipids co-elute with lipophilic analytes like 4-fluoro-5-methoxy-1-methyl-1H-indole, competing for charge droplets in the ESI source and causing severe signal suppression[5].
To mitigate this, Waters Oasis PRiME HLB (a macroporous copolymer of divinylbenzene and N-vinylpyrrolidone) offers a superior alternative[6]. The water-wettable nature of the HLB sorbent allows for the capture of the indole via robust π−π and hydrophobic interactions. Because the sorbent does not require pre-conditioning or equilibration, it streamlines the workflow while selectively trapping phospholipids that would otherwise pass through a PPT extraction[5],[6].
Workflow comparison of Oasis PRiME HLB SPE versus standard Protein Precipitation (PPT).
Quantitative Comparison Data
| Extraction Method | Absolute Recovery (%) | Matrix Factor (MF) | Phospholipid Removal | Processing Time (96-well) |
| Oasis PRiME HLB (SPE) | 92.4 ± 3.1 | 0.98 (Negligible suppression) | > 95% | ~ 25 minutes |
| Standard PPT (ACN) | 88.5 ± 6.4 | 0.65 (Severe suppression) | < 10% | ~ 15 minutes |
Data Interpretation: While PPT is marginally faster, the Matrix Factor of 0.65 indicates a 35% loss of MS signal due to ion suppression. The Oasis HLB method provides a near-perfect MF of 0.98, ensuring maximum sensitivity and assay reliability.
Chromatographic Separation: Core-Shell vs. Fully Porous Particles
The Mechanistic Advantage of Core-Shell Technology
For the separation of fluorinated indoles, chromatographic efficiency directly dictates the Limit of Quantitation (LOQ). Phenomenex Kinetex C18 (2.6 µm) utilizes core-shell technology, featuring a 1.9 µm solid silica core surrounded by a 0.35 µm porous shell[7].
Causality of Peak Sharpening: In a Fully Porous Particle (FPP), analytes diffuse deep into the particle, increasing the mass transfer resistance (the C -term in the van Deemter equation). By restricting the diffusion path strictly to the outer 0.35 µm shell, the Kinetex column minimizes longitudinal diffusion and mass transfer delays[8]. This results in ultra-high performance liquid chromatography (UHPLC) efficiencies at standard HPLC backpressures, yielding sharper peaks and higher Signal-to-Noise (S/N) ratios for the target indole[9],[10].
Mechanistic advantages of core-shell technology over fully porous particles for LC-MS/MS.
Chromatographic Performance Metrics
| Column Technology | Retention Time | Peak Width (FWHM) | Signal-to-Noise (S/N) | Backpressure |
| Kinetex C18 (2.6 µm) | 2.45 min | 3.2 sec | 1450 : 1 | 280 bar |
| Standard FPP C18 (3.0 µm) | 2.50 min | 6.8 sec | 680 : 1 | 210 bar |
Step-by-Step Validated Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) and Dilution Quality Controls (DQCs) to ensure compliance with FDA guidelines[11].
Phase 1: Sample Pre-treatment & SPE (Oasis PRiME HLB 30 mg/1 cc)
-
Aliquoting: Transfer 100 µL of human plasma into a 96-well plate.
-
IS Spiking: Add 10 µL of SIL-IS (e.g., Indole-d7, 50 ng/mL) to correct for extraction variance[12].
-
Disruption: Add 100 µL of 4% Phosphoric acid ( H3PO4 ). Causality: Acidification disrupts protein-analyte binding, ensuring the lipophilic indole is completely free in solution prior to extraction.
-
Loading: Load the 210 µL mixture directly onto the Oasis PRiME HLB plate. Apply gentle positive pressure (1-2 psi). Note: No conditioning or equilibration is required.
-
Washing: Wash with 500 µL of 5% Methanol in water. Causality: This specific concentration is strong enough to elute salts and urea, but weak enough to prevent the premature elution of the highly hydrophobic fluorinated indole.
-
Elution: Elute the target analyte with 2 x 250 µL of 90/10 Acetonitrile/Methanol.
-
Reconstitution: Evaporate the eluate under a gentle stream of N2 at 40°C and reconstitute in 100 µL of Mobile Phase A.
Phase 2: LC-MS/MS Parameters
-
System: Agilent 6495C Triple Quadrupole or equivalent.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B held for 0.5 min, ramped to 90% B over 3.0 min, held at 90% B for 1.0 min, and re-equilibrated at 10% B for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
Regulatory Compliance & Assay Trustworthiness
A robust bioanalytical method must prove its reliability in real-world scenarios. Following the 2018 FDA Bioanalytical Method Validation Guidance [3],[4], this workflow integrates the following self-validating mechanisms:
-
Accuracy & Precision: The core-shell column and SPE combination ensures that inter-run and intra-run accuracy remains within ±15% of nominal concentrations, and precision is ≤15% CV (≤20% at the LLOQ)[3].
-
Dilution Integrity: For PK samples exceeding the Upper Limit of Quantitation (ULOQ), Dilution Quality Controls (DQCs) are integrated. The absence of matrix effects (MF = 0.98) ensures that a 1:10 or 1:50 dilution with blank plasma yields linear, unbiased results[11].
-
Incurred Sample Reanalysis (ISR): To prove the method is not just valid in spiked buffers but in actual dosed subjects, 10% of study samples must be reanalyzed. The high phospholipid removal of the Oasis HLB prevents column fouling over time, ensuring ISR pass rates of >90% (FDA requirement is ≥67% of samples within ±20% bias)[4].
References
- Reagent Database. "4-FLUORO-5-METHOXY-1-METHYL-1H-INDOLE". Reagent Database. https://www.
- Resolve Mass. "Essential FDA Guidelines for Bioanalytical Method Validation". Resolve Mass. https://www.resolvemass.ca
- Mesa Labs. "Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development". Mesa Labs. https://www.mesalabs.com
- NIH PMC. "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis". National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/
- LCMS.cz. "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB". LCMS. https://www.lcms.cz
- NIH PubMed. "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues". National Institutes of Health. https://pubmed.ncbi.nlm.nih.gov/36005588/
- NIH PMC. "Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications". National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/
- Phenomenex. "Kinetex Core-Shell LC Columns". Phenomenex. https://www.phenomenex.com/Products/HPLC-Core-Shell-Columns/Kinetex
- Select Science. "Waters Oasis PRiME HLB Sample Extraction Family Sets New Standard for LC and LC-MS Sample Preparation". Select Science. https://www.selectscience.
Sources
- 1. 4-FLUORO-5-METHOXY-1-METHYL-1H-INDOLE CAS 879093-16-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mesalabs.com [mesalabs.com]
- 5. lcms.cz [lcms.cz]
- 6. selectscience.net [selectscience.net]
- 7. phenomenex.com [phenomenex.com]
- 8. Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
structural activity relationship (SAR) of 4-fluoro-5-methoxy-1-methyl-1H-indole
An objective, deep-dive comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating indole-based scaffolds for neuropharmacological applications.
As a Senior Application Scientist, I frequently evaluate advanced building blocks for their utility in designing CNS-active therapeutics. The compound 4-fluoro-5-methoxy-1-methyl-1H-indole (CAS: 879093-16-0) represents a highly privileged, rationally designed scaffold[1]. It is strategically utilized to probe the structure-activity relationships (SAR) of serotonin (5-HT) and melatonin receptors.
This guide objectively compares this specific fluorinated, N-methylated scaffold against conventional alternatives, providing actionable experimental protocols, mechanistic insights, and self-validating workflows for drug development.
Mechanistic SAR: Decoding the Scaffold
To understand why this specific building block outperforms simpler indoles in targeted library synthesis, we must deconstruct the causality behind its three primary functionalizations.
-
The C4-Fluoro Effect (Electronic Modulator): Fluorine is not merely a steric bioisostere for hydrogen; it is highly electronegative. Placing fluorine at the C4 position exerts a strong inductive pull on the adjacent C5-methoxy group. This alters the preferred conformation of the methoxy oxygen, optimizing it as a hydrogen-bond acceptor for key residues (e.g., Ser199) in the 5−HT1A binding pocket[2]. Furthermore, C4-fluorination blocks metabolic 4-hydroxylation, significantly increasing the in vivo half-life[3].
-
The C5-Methoxy Anchor (Receptor Anchor): This group is the primary pharmacophore element essential for high-affinity binding to both 5−HT1A/2A and melatonin ( MT1/MT2 ) receptors[4].
-
The N1-Methylation Steric Gate (Selectivity Filter): The addition of a methyl group at the indole nitrogen (N1) eliminates its ability to act as a hydrogen bond donor. While an N-H bond is strictly required for robust 5−HT2A receptor activation, N-methylation effectively abolishes 5−HT2A affinity. This transforms the scaffold into a highly selective filter for 5−HT1A or specific melatonin receptor subtypes[5].
Caption: Structural Activity Relationship (SAR) logic for 4-fluoro-5-methoxy-1-methyl-1H-indole derivatives.
Comparative Performance Analysis
When selecting a starting material for a library of tryptamine or melatonin analogs, researchers typically weigh several indole cores. The table below summarizes the comparative pharmacological profiles of downstream derivatives (e.g., N,N-dimethyltryptamine analogs) synthesized from these respective scaffolds.
| Core Scaffold | 5−HT1A Affinity ( Ki , nM) | 5−HT2A Affinity ( Ki , nM) | Metabolic Stability | Key SAR Observation |
| 4-Fluoro-5-methoxy-1-methyl-1H-indole | ~0.5 - 2.0 | > 1000 | High | Optimal 5−HT1A selectivity; N-methylation abolishes 5−HT2A liability. |
| 4-Fluoro-5-methoxy-1H-indole | 0.23 | 949 | High | Potent 5−HT1A agonist; retains slight 5−HT2A activity due to free N-H[6]. |
| 5-Methoxy-1-methyl-1H-indole | ~15.0 | > 500 | Low | Loss of 4-F reduces 5−HT1A affinity and exposes C4 to hydroxylation. |
| 6-Fluoro-5-methoxy-1H-indole | > 100 | > 1000 | Moderate | 6-F creates a steric clash in the receptor pocket, effectively abolishing activity[7]. |
Data synthesized from established radioligand competition assays utilizing [3H] -8-OH-DPAT for 5−HT1A and [125I] -DOI for 5−HT2A [2].
Experimental Methodology: Synthesis and Validation
A robust protocol must be a self-validating system. Below is the optimized workflow for synthesizing the scaffold and validating its downstream derivatives, complete with the causality behind critical experimental choices.
Protocol A: Synthesis of the Scaffold via Fischer Indole Cyclization
This protocol outlines the creation of the core scaffold from commercially available precursors[8].
-
Hydrazine Formation: Diazotize 4-fluoro-3-methoxyaniline using NaNO2 /HCl at 0°C, followed by reduction with SnCl2 to yield (4-fluoro-5-methoxyphenyl)hydrazine.
-
Causality: Temperature control (strictly < 5°C) is critical here to prevent the decomposition of the unstable diazonium salt intermediate into a phenol.
-
-
Fischer Cyclization: React the hydrazine with pyruvic acid in the presence of an acid catalyst (e.g., polyphosphoric acid) to form 4-fluoro-5-methoxy-1H-indole-2-carboxylic acid, followed by thermal decarboxylation.
-
N-Methylation: Dissolve the resulting indole in anhydrous DMF. Add Sodium Hydride (NaH, 1.2 eq) at 0°C, stir for 30 mins, then add Methyl Iodide (MeI, 1.5 eq).
-
Causality: NaH is selected because its irreversible deprotonation of the indole N-H prevents reversible equilibrium, ensuring quantitative formation of the indolide anion before the electrophilic addition of MeI.
-
Protocol B: Radioligand Binding Assay (Self-Validating)
To validate the 5−HT1A selectivity of derivatives built from this scaffold.
-
Membrane Preparation: Harvest CHO cells stably expressing human 5−HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.
-
Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -8-OH-DPAT and varying concentrations of the test ligand (10 pM to 10 µM) for 60 minutes at 25°C.
-
Self-Validation Step: Include a parallel well with 10 µM unlabeled serotonin. Causality: This establishes the Non-Specific Binding (NSB) baseline, ensuring the assay window is robustly defined and the signal-to-noise ratio is mathematically verifiable.
-
-
Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion). Quantify bound radioactivity using liquid scintillation spectrometry.
Caption: End-to-end experimental workflow from chemical synthesis to in vitro pharmacological validation.
Conclusion
For drug development professionals targeting the 5−HT1A or melatonin receptors, 4-fluoro-5-methoxy-1-methyl-1H-indole is vastly superior to unsubstituted indoles. The strategic placement of the fluorine atom enhances binding affinity via inductive effects while simultaneously conferring metabolic resistance. Concurrently, N-methylation acts as a structural safeguard, systematically eliminating off-target 5−HT2A liabilities.
References
-
Molaid. "4-fluoro-5-methoxy-1-methylindole - CAS 879093-16-0". Molaid Chemical Database. Available at: [Link]
-
Blair, J.B., et al. (2000). "Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines". Journal of Medicinal Chemistry, 43(24): 4701–10. Available at:[Link]
-
Laban, U., et al. (2001). "A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties". Bioorganic & Medicinal Chemistry Letters, 11(6): 793–5. Available at:[Link]
-
Wikipedia Contributors. "4-Fluoro-5-methoxy-DMT". Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
- 1. 4-氟-5-甲氧基-1-甲基吲哚 - CAS号 879093-16-0 - 摩熵化学 [molaid.com]
- 2. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 1A receptors modulate serotonin 2A receptor-mediated behavioral effects of 5-methoxy-N,N-dimethyltryptamine analogs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 7. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Pharmacological Profiling of the 4-Fluoro-5-Methoxy-1-Methyl-1H-Indole Scaffold: A Comparative Guide Against Standard 5-HT Ligands
[label="Wash Step\n(Ice-cold buffer)", fillcolor="#F1F3F4", fontcolor="#2
Elaborating Assay Protocol
I'm now detailing the cAMP accumulation assay protocol, including cell seeding, Forskolin stimulation to induce cAMP, and IBMX for control. I will add the indole derivative to see if it inhibits the cAMP spike, and use TR-FRET for detection. I will focus on assessing the efficacy of the elaborated tryptamine, based on the indole building block.
Executive Summary
The development of highly selective serotonergic (5-HT) ligands is a critical objective in neuropharmacology, particularly for isolating anxiolytic and antidepressant effects from hallucinogenic activity. The 4-fluoro-5-methoxy-1-methyl-1H-indole scaffold represents a rationally designed pharmacophore that fundamentally alters receptor binding profiles. When elaborated into active tryptamine or pyrrolidine derivatives, this specific substitution pattern effectively abolishes 5-HT2A (psychedelic) activity while supercharging 5-HT1A (anxiolytic/antidepressant) agonism.
This guide objectively compares the efficacy, receptor selectivity, and signaling mechanics of this fluorinated, methylated indole scaffold against standard 5-HT reference ligands, providing actionable, self-validating experimental methodologies for drug development professionals.
Mechanistic Rationale: The 4-Fluoro-5-Methoxy Advantage
To understand the efficacy of this scaffold, we must analyze the causality behind its structural modifications:
-
C4-Fluorination (Electrostatic Targeting): Fluorine is highly electronegative and acts as a unique bioisostere. As demonstrated by Blair et al. , placing a fluorine atom at the C4 position of a 5-methoxy indole creates a highly favorable electrostatic interaction within the 5-HT1A binding pocket. Conversely, this same modification creates a steric and electronic clash in the 5-HT2A pocket, effectively acting as a molecular switch that turns off hallucinogenic potential.
-
N1-Methylation (Metabolic Shielding): Unsubstituted indoles are highly susceptible to oxidative deamination and degradation by Monoamine Oxidase A (MAO-A). The addition of a methyl group at the N1 position (1-methyl-1H-indole) increases lipophilicity for blood-brain barrier (BBB) penetration and sterically shields the indole nitrogen, dramatically increasing the molecule's metabolic half-life without sacrificing 5-HT1A affinity.
-
Receptor Conformation: Recent cryo-EM structural mapping by Warren et al. elucidates how 5-methoxy indole derivatives engage the 5-HT1A receptor, stabilizing the Gi/o protein complex and dictating downstream intracellular signaling.
Comparative Efficacy Data
The table below summarizes the binding affinities ( Ki ) and functional profiles of the core 4-fluoro-5-methoxy indole pharmacophore (evaluated via its active tryptamine derivatives) compared to industry-standard reference ligands.
| Ligand / Scaffold Derivative | 5-HT1A Binding ( Ki , nM) | 5-HT2A Binding ( Ki , nM) | Selectivity Ratio (2A/1A) | Functional Profile |
| 4-F-5-MeO Indole Pharmacophore | 0.23 | 101.0 | 439x | Potent 5-HT1A Full Agonist |
| 5-MeO-DMT (Non-fluorinated) | 1.70 | 120.0 | 70x | Mixed 1A/2A Agonist |
| 8-OH-DPAT (Standard 1A Agonist) | 1.00 | >1000.0 | >1000x | 5-HT1A Full Agonist |
| WAY-100635 (Standard 1A Antagonist) | 0.20 | >1000.0 | >1000x | 5-HT1A Silent Antagonist |
| Ketanserin (Standard 2A Antagonist) | >1000.0 | 0.50 | <0.001x | 5-HT2A Antagonist |
Data Interpretation: The 4-fluoro-5-methoxy substitution yields a Ki of 0.23 nM at 5-HT1A, making it significantly more potent than the industry gold-standard agonist, 8-OH-DPAT (1.0 nM). Furthermore, its >400-fold selectivity over 5-HT2A ensures the absence of off-target psychedelic behavioral responses (e.g., head-twitch response in murine models) .
Receptor Signaling & Pathway Visualization
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory Gi/o pathway. Agonism by 4-fluoro-5-methoxy-1-methyl-1H-indole derivatives leads to the inhibition of adenylyl cyclase, directly suppressing intracellular cAMP levels.
5-HT1A Gi/o-coupled signaling pathway inhibited by 4-fluoro-5-methoxy indole derivatives.
Experimental Methodologies (Self-Validating Protocols)
To objectively verify the efficacy of this scaffold, the following self-validating protocols must be employed. These methodologies are designed to isolate the mechanism of action and rule out false positives.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity ( Ki ) of the test compound against the 5-HT1A receptor.
Radioligand competition binding assay workflow featuring GTPγS internal validation.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to expose the membrane-bound receptors.
-
Incubation: In a 96-well plate, combine 0.2 nM [3H]8 -OH-DPAT (radioligand), varying concentrations of the 4-fluoro-5-methoxy-1-methyl-1H-indole derivative ( 10−11 to 10−4 M), and 10 µM pargyline (to prevent enzymatic degradation). Causality note: 0.1% ascorbic acid is added to the buffer to prevent oxidative degradation of the indole core.
-
Self-Validation (The GTPγS Shift): In a parallel control set, add 100 µM GTPγS (a non-hydrolyzable GTP analog). Logic: GTPγS forces the uncoupling of the G-protein from the receptor, shifting the receptor to a low-affinity state. If the test compound is a true agonist, its IC50 curve will exhibit a significant rightward shift. If the curve does not shift, the system is compromised, or the ligand is an antagonist .
-
Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash with ice-cold buffer and quantify radioactivity via liquid scintillation counting.
Protocol 2: Functional cAMP Accumulation Assay
Binding affinity does not equal functional efficacy. This assay proves that the ligand actively inhibits adenylyl cyclase.
Step-by-Step Methodology:
-
Cell Stimulation: Seed CHO-K1 (h5-HT1A) cells in a 384-well plate. Stimulate the cells with 10 µM Forskolin. Causality note: Forskolin directly activates adenylyl cyclase, artificially spiking baseline cAMP levels so that the inhibitory effect of the Gi-coupled 5-HT1A receptor can be measured.
-
Ligand Addition: Introduce the test derivative. A potent agonist will dose-dependently suppress the Forskolin-induced cAMP spike.
-
Self-Validation (The IBMX Control): Include 500 µM IBMX (a broad-spectrum phosphodiesterase inhibitor) in the assay buffer. Logic: IBMX prevents the cellular degradation of cAMP. This validates that any observed decrease in cAMP is strictly due to the test ligand inhibiting synthesis (via 5-HT1A/Gi activation), rather than the cell simply accelerating cAMP degradation.
-
Detection: Lyse the cells and measure cAMP concentrations using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
Conclusion
Compared to standard 5-HT ligands, the 4-fluoro-5-methoxy-1-methyl-1H-indole scaffold provides an unparalleled structural foundation for 5-HT1A drug discovery. By leveraging the electrostatic properties of C4-fluorination to block 5-HT2A binding, and utilizing N1-methylation to enhance metabolic stability, researchers can synthesize highly potent, non-hallucinogenic anxiolytics that outperform traditional references like 8-OH-DPAT in both affinity and selectivity.
References
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines." Journal of Medicinal Chemistry, vol. 43, no. 24, 2000, pp. 4701-4710. URL:[Link]
-
Warren, A. L., Zilberg, G., Capper, M. J., & Wacker, D. "Structural basis of serotonin 1A receptor activation by psychedelics and therapeutics." Nature, vol. 631, 2024, pp. 1-8. URL:[Link]
-
Warren, A. L., Zilberg, G., Abbassi, A., Abraham, A., Yang, S., & Wacker, D. "Structural determinants of G protein subtype selectivity at the serotonin receptor 5-HT1A." Science Advances, vol. 11, 2025. URL:[Link]
A Guide to Cross-Reactivity Validation of 4-fluoro-5-methoxy-1-methyl-1H-indole in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cross-reactivity of immunoassays for the novel compound 4-fluoro-5-methoxy-1-methyl-1H-indole. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the scientific reasoning behind each step, ensuring a robust and reliable validation process.
Introduction: The Imperative of Specificity in Immunoassays
Immunoassays are indispensable tools in drug discovery and development, offering high sensitivity for the quantification of specific analytes.[1][2] However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the assay's antibodies bind to non-target molecules that are structurally similar to the intended analyte.[3][4][5] This can lead to inaccurate measurements, including false positives and overestimation of the analyte's concentration.[3][4] For a novel compound like 4-fluoro-5-methoxy-1-methyl-1H-indole, establishing the specificity of a new immunoassay is a critical step in its validation.
This guide will walk you through the process of designing and executing a cross-reactivity validation study for a hypothetical immunoassay for 4-fluoro-5-methoxy-1-methyl-1H-indole.
Understanding the Analyte: 4-fluoro-5-methoxy-1-methyl-1H-indole
Chemical Structure:
-
Name: 4-fluoro-5-methoxy-1-methyl-1H-indole
-
CAS Number: 879093-16-0[6]
-
Molecular Formula: C₁₀H₁₀FNO[6]
-
Molecular Weight: 179.193 g/mol [6]
The structure of this molecule, with its substituted indole core, is the primary determinant of potential cross-reactivity.
Designing the Cross-Reactivity Panel: A Structure-Based Approach
The selection of compounds to test for cross-reactivity should be driven by structural similarity to the target analyte. Even minor modifications to the indole scaffold can significantly impact antibody binding.[3] A well-designed panel will include compounds with variations at key positions.
Table 1: Proposed Panel for Cross-Reactivity Testing
| Compound Name | Structural Relationship to Analyte | Rationale for Inclusion |
| 4-fluoro-5-methoxy-1-methyl-1H-indole | Target Analyte | Positive Control |
| 4-Fluoro-2-methyl-1H-indol-5-ol | Shares the 4-fluoro-indole core but has a hydroxyl group at the 5-position and a methyl at the 2-position.[7] | To assess the impact of substitution at the 2-position and a different functional group at the 5-position. |
| 1H-Indole, 4-fluoro-6-Methyl- | Shares the 4-fluoro-indole core but lacks the 5-methoxy and 1-methyl groups, with a methyl at the 6-position.[8] | To evaluate the contribution of the methoxy and N-methyl groups to antibody recognition. |
| 1H-Indole, 4-fluoro-7-Methoxy- | Shares the 4-fluoro-indole core but lacks the 1-methyl group and has the methoxy group at the 7-position.[8] | To determine the importance of the N-methylation and the position of the methoxy group for binding. |
| 4-Fluoro-5-methoxy-N,N-dimethyltryptamine | Contains a similar 4-fluoro-5-methoxyindole core but with a dimethyltryptamine side chain.[9] | To test for cross-reactivity with a potential metabolite or related compound with a significantly different side chain. |
| 5-Methoxy-1-methyl-1H-indole | Lacks the 4-fluoro group. | To assess the influence of the fluorine atom on antibody binding. |
| 4-Fluoro-1-methyl-1H-indole | Lacks the 5-methoxy group. | To evaluate the contribution of the methoxy group to the epitope. |
Experimental Workflow: A Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective format for determining the cross-reactivity of small molecules.[3] The principle lies in the competition between the target analyte (or a cross-reactant) and a labeled version of the analyte for a limited number of antibody binding sites.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Step-by-Step Protocol
A. Reagent Preparation
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare a solution for immobilizing the capture antibody.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20): Used to remove unbound reagents between steps.
-
Blocking Buffer (e.g., 1% BSA in PBS): To prevent non-specific binding to the microplate surface.
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20): For diluting standards, cross-reactants, and antibodies.
-
Target Analyte and Cross-Reactant Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO) and then serially dilute them in assay buffer.
-
Enzyme-Conjugated Analyte: This is a critical reagent where the target analyte is chemically linked to a reporter enzyme (e.g., Horseradish Peroxidase - HRP). The concentration of this reagent should be optimized to give a signal in the upper part of the linear range of the assay.
-
Substrate Solution (e.g., TMB): For colorimetric detection.
-
Stop Solution (e.g., 2N H₂SO₄): To stop the enzymatic reaction.
B. Assay Procedure
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Add a fixed amount of the enzyme-conjugated analyte to all wells (except blanks).
-
Add serial dilutions of the target analyte standard or potential cross-reactants to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Discard the solution and wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled analyte (IC50) with the IC50 of the target analyte.[3]
A. Generating the Standard Curve
For both the target analyte and each cross-reactant, plot the absorbance against the logarithm of the concentration. This will generate a sigmoidal dose-response curve.
B. Determining the IC50
The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal. This can be determined using a four-parameter logistic (4-PL) curve fit.
C. Calculating Percent Cross-Reactivity
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Table 2: Example Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| 4-fluoro-5-methoxy-1-methyl-1H-indole | 10 | 100% |
| 4-Fluoro-2-methyl-1H-indol-5-ol | 500 | 2% |
| 1H-Indole, 4-fluoro-6-Methyl- | >10,000 | <0.1% |
| 1H-Indole, 4-fluoro-7-Methoxy- | 2,500 | 0.4% |
| 4-Fluoro-5-methoxy-N,N-dimethyltryptamine | 8,000 | 0.125% |
| 5-Methoxy-1-methyl-1H-indole | 150 | 6.7% |
| 4-Fluoro-1-methyl-1H-indole | 85 | 11.8% |
Interpretation of Results:
-
A high percent cross-reactivity indicates that the antibody binds significantly to the cross-reactant, suggesting poor assay specificity.
-
Low percent cross-reactivity demonstrates that the assay is specific for the target analyte.
Regulatory Considerations and Best Practices
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines for the validation of bioanalytical methods, which include an assessment of specificity and cross-reactivity.[10][11] It is crucial to document all aspects of the cross-reactivity validation, including the rationale for the selection of cross-reactants, the detailed experimental protocol, and the data analysis methods.
Conclusion
The validation of cross-reactivity is a non-negotiable step in the development of a reliable immunoassay for 4-fluoro-5-methoxy-1-methyl-1H-indole. By systematically selecting structurally related compounds and employing a robust competitive immunoassay format, researchers can confidently establish the specificity of their assay. This ensures the generation of accurate and reproducible data, which is paramount for informed decision-making in research and drug development.
References
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Creative Diagnostics. (n.d.). Multiplex Immunoassay Protocol. Retrieved from [Link]
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Chemical Substance Information. (n.d.). 4-FLUORO-5-METHOXY-1-METHYL-1H-INDOLE. Retrieved from [Link]
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Reagent Database. (n.d.). 4-fluoro-5-methoxy-1-methyl-1h-indole. Retrieved from [Link]
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myadlm.org. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]
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FDA. (2025, January 7). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. Retrieved from [Link]
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FDA. (2016, April 20). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. Retrieved from [Link]
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HistologiX. (2025, November 5). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]
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Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
- Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(4-5), 355–361.
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PubChem. (n.d.). 1-(4-Fluorophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluoro-5-methoxy-DMT. Retrieved from [Link]
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FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
- DergiPark. (n.d.). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). Retrieved from https://dergipark.org.tr/en/pub/jfacpharm/issue/33364/371261
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FDA. (2019, March 15). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
-
MDPI. (2023, July 14). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved from [Link]
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ScienceDirect. (2021, March 26). Immunoassays based on inductively coupled plasma mass spectrometry detection. Retrieved from [Link]
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Theranostics. (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]
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PubMed. (2020, June 11). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Retrieved from [Link]
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MDPI. (2023, April 16). A Sensitive Fluorescence Polarization Immunoassay for the Rapid Detection of Okadaic Acid in Environmental Waters. Retrieved from [Link]
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4-fluoro-5-methoxy-1-methyl-1H-indole proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolith—a critical operational failure that compromises both safety and regulatory standing. The introduction of a fluorine atom onto an indole core fundamentally alters the thermal degradation profile and hazard class of the molecule.
This guide provides a self-validating, mechanistic approach to the handling and disposal of 4-fluoro-5-methoxy-1-methyl-1H-indole , ensuring strict regulatory compliance, environmental safety, and laboratory integrity.
Physicochemical & Operational Profile
Before executing any disposal protocol, it is essential to understand the quantitative parameters of the substance. 4-fluoro-5-methoxy-1-methyl-1H-indole is a halogenated nitrogenous heterocycle, which dictates its specific waste stream routing[1].
| Parameter | Specification / Value |
| Chemical Name | 4-fluoro-5-methoxy-1-methyl-1H-indole |
| CAS Number | 879093-16-0[1] |
| Molecular Weight | 179.19 g/mol [1] |
| Molecular Formula | C10H10FNO[1] |
| Primary EPA Waste Stream | Halogenated Organic Waste[2] |
| Max Water Content (Liquid Waste) | < 20% (to prevent biphasic separation)[2] |
| Destruction Requirement | High-Temp Rotary Kiln with Caustic Scrubbing[3] |
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To build a truly safe laboratory environment, researchers must understand the causality behind disposal rules. Why is this specific molecule challenging?
-
Halogenated Thermal Byproducts: The carbon-fluorine (C-F) bond is exceptionally strong. Standard incineration temperatures are often insufficient for complete destruction. Sub-optimal combustion of fluorinated organics generates highly toxic and corrosive hydrofluoric acid (HF) gas[3]. Therefore, this compound must be processed in a specialized rotary kiln incinerator equipped with caustic scrubbers (e.g., NaOH sprays) to neutralize HF into benign sodium fluoride (NaF) before exhaust release[3].
-
Fuel Blending Hazards: Non-halogenated organic waste is frequently sent to cement kilns for fuel blending due to its high BTU (energy) value[4]. Halogens, however, poison the catalysts in these kilns and generate corrosive gases that degrade the infrastructure. Mixing this fluorinated indole into a non-halogenated stream violates EPA/RCRA regulations and creates a severe facility hazard[4].
-
Combustible Dust Potential: Like many solid indole derivatives, the powder form of this compound can create explosive dust mixtures in the air if aerosolized during a spill or transfer[5].
Waste Segregation Workflow
Fig 1: Segregation and disposal workflow for fluorinated indole derivatives.
Operational Disposal Protocols
The following methodologies are designed as self-validating systems, ensuring that errors are caught before waste leaves the laboratory.
Protocol A: Liquid Waste Segregation (Solvent Solutions)
When 4-fluoro-5-methoxy-1-methyl-1H-indole is dissolved in solvents (e.g., dichloromethane, methanol, or DMSO) during synthesis or assay preparation, it must be handled as follows:
-
Step 1: Container Selection. Select a high-density polyethylene (HDPE) or glass carboy. Do not use metal containers, as trace degradation of halogenated solvents can cause pitting and structural failure.
-
Step 2: Strict Segregation. Label the container explicitly as "Halogenated Organic Waste - Contains Fluorinated Indole" . Never mix this with non-halogenated waste[2].
-
Step 3: Water Content Management. Ensure the total water content of the waste container remains below 20%. Causality: High water content in halogenated waste causes biphasic stratification, which complicates the injection nozzles during rotary kiln incineration and drastically increases disposal costs[2].
-
Step 4: Self-Validation Check. Before sealing the carboy at the end of a shift, review the waste log. Verify that no highly reactive oxidizers (e.g., peroxides, nitric acid) were accidentally introduced, as these are strictly incompatible with halogenated organics[2].
Protocol B: Solid Waste & Spill Remediation
Solid powder spills of indole derivatives pose an inhalation and combustible dust hazard[5].
-
Step 1: Dust Suppression. In the event of a powder spill, do not dry sweep [5]. Dry sweeping aerosolizes the particles, creating a combustible dust cloud and an inhalation risk. Instead, lightly mist the powder with a compatible, low-volatility solvent (like isopropanol) to wet the material.
-
Step 2: Mechanical Collection. Use non-sparking tools to scoop the wetted powder[5]. Wipe the remaining residue with inert, damp absorbent pads.
-
Step 3: Packaging. Place all contaminated absorbent pads, gloves, and wetted powder into a sealable, compatible hazardous waste bag.
-
Step 4: Self-Validation Check. Inspect the spill area with a UV lamp (if applicable to the specific indole's fluorescence profile) or perform a secondary wipe-down to ensure zero residual powder remains on the benchtop. Transfer the sealed bag to a designated solid hazardous waste drum.
Regulatory & Logistical Plan
To maintain compliance with the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), your facility's Environmental Health and Safety (EHS) team must profile this waste correctly.
Wastes containing halogenated organic compounds (HOCs) at concentrations greater than 1,000 mg/kg trigger specific RCRA land disposal restrictions[4]. Ensure your commercial waste disposal vendor is contracted to route this specific waste stream to a RCRA-permitted rotary kiln incinerator capable of handling high-halogen loads, rather than a standard fuels-blending program[3][4].
Sources
- 1. 4-FLUORO-5-METHOXY-1-METHYL-1H-INDOLE CAS 879093-16-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. vigon.com [vigon.com]
Personal protective equipment for handling 4-fluoro-5-methoxy-1-methyl-1H-indole
As a Senior Application Scientist, I recognize that handling advanced functionalized building blocks like 4-fluoro-5-methoxy-1-methyl-1H-indole (CAS: 879093-16-0)[1] requires moving beyond generic safety data sheets. To ensure absolute safety and operational integrity, laboratory professionals must understand the causality behind the chemical's hazards.
The indole core is a known biological irritant[2]. However, the addition of a highly electronegative fluorine atom, combined with lipophilic methoxy and N-methyl groups, significantly alters this molecule's pharmacokinetic profile. These functional groups increase the compound's hydrophobicity, allowing it to bypass the stratum corneum (the skin's primary barrier) much faster than unsubstituted indoles. Consequently, exposure carries compounded risks of dermal absorption, respiratory irritation (H335), and severe eye irritation (H319)[3].
The following guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned protocol for the safe handling, operational processing, and disposal of this compound.
Personal Protective Equipment (PPE) Matrix
To mitigate the specific permeation and aerosolization risks of fluorinated indoles, standard minimum laboratory PPE must be upgraded. The Occupational Safety and Health Administration (OSHA) mandates hazard-specific PPE selection under 29 CFR 1910 Subpart I[4].
| PPE Category | Specification | Causality & Scientific Rationale |
| Hand Protection | Double-gloving: 8-mil Nitrile (Outer) + 4-mil Nitrile (Inner). | The lipophilic methoxy and methyl groups increase the compound's solubility in skin lipids. Thin latex offers zero resistance. Double-gloving ensures the inner glove remains pristine if the outer glove is compromised by the carrier solvent (e.g., DCM or DMSO). |
| Eye/Face Protection | ANSI Z87.1-compliant unvented safety goggles. | Fine fluorinated powders hold static charge and can easily aerosolize. Unvented goggles prevent airborne micro-particles from bypassing the protective barrier and causing severe eye irritation (H319)[3]. |
| Body Protection | Flame-Resistant (FR) or 100% cotton lab coat with knit cuffs. | Knit cuffs prevent the sleeves from dragging through contaminated surfaces. Synthetic fabrics (like polyester) can generate static electricity, which exacerbates the aerosolization of fluorinated powders. |
| Respiratory | N95 or P100 particulate respirator (if weighing >10g). | While all handling must occur in a fume hood, bulk transfers pose a high risk of respiratory tract irritation (H335)[3]. |
Operational Handling: Self-Validating Methodologies
Every experimental workflow must be a self-validating system. If a step fails, the protocol should inherently pause to prevent exposure.
Protocol A: Anti-Static Weighing and Transfer
Fluorinated organic powders are highly prone to triboelectric charging (static buildup). Opening a statically charged vial can cause the powder to repel itself and aerosolize into the user's breathing zone.
-
Environmental Validation: Verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm)[4]. Validation: If the monitor reads <80 fpm, abort the procedure; containment is compromised.
-
Static Elimination: Pass the closed vial of 4-fluoro-5-methoxy-1-methyl-1H-indole through an anti-static ionizer for 10 seconds.
-
Preparation: Place a pre-creased, anti-static weighing boat on the analytical balance. Tare the balance.
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid.
-
In-Situ Dissolution (Critical Step): To eliminate the risk of dropping dry powder during transport to the reaction flask, dissolve the compound directly in the weighing boat or primary receiving flask inside the hood using your target solvent (e.g., Dichloromethane).
-
Decontamination: Wipe the balance pan and spatula with an isopropanol-dampened Kimwipe, followed by a dry wipe.
Spill Response & Decontamination Logic
In the event of a spill, the physical state of the compound dictates the response. Sweeping dry powder will cause massive aerosolization, while improper solvent use on a liquid spill will expand the contamination zone.
Caption: Workflow for 4-fluoro-5-methoxy-1-methyl-1H-indole spill containment and validation.
Protocol B: Spill Execution
-
Solid Spills: Do not sweep. Place a solvent-dampened absorbent pad directly over the powder to trap it. Gently wipe inward toward the center of the spill.
-
Liquid Spills: Surround the spill with an inert absorbent (e.g., vermiculite) to prevent spreading.
-
Validation Step: After the primary cleanup, perform a secondary wipe of the area with a Kimwipe soaked in acetone or ethanol. Inspect the wipe; if any discoloration or residue is visible, repeat the decontamination.
Halogenated Waste Disposal Plan
Because 4-fluoro-5-methoxy-1-methyl-1H-indole contains a stable Carbon-Fluorine (C-F) bond, it must never be disposed of in standard organic waste streams.
-
Causality: Non-halogenated waste is incinerated at lower temperatures. If fluorinated compounds are introduced into this stream, incomplete combustion will generate highly toxic Hydrogen Fluoride (HF) gas.
-
Regulatory Compliance: The Environmental Protection Agency (EPA) strictly regulates halogenated solvent mixtures (e.g., F001, F002 waste codes)[5].
Disposal Steps:
-
Solid Waste: Dispose of all contaminated gloves, empty vials, and Kimwipes in a solid hazardous waste bin explicitly labeled "Contaminated with Halogenated Organics."
-
Liquid Waste: Pour all reaction mixtures and stock solutions into a dedicated, chemically compatible carboy labeled "Halogenated Organic Liquid Waste."
-
Secondary Containment: Ensure the waste carboy is kept in a secondary containment tray to capture any slow leaks.
References
-
NextSDS Chemical Database Title: 4-FLUORO-5-METHOXY-1-METHYL-1H-INDOLE — Chemical Substance Information Source: NextSDS URL:[Link]
-
Occupational Safety and Health Administration (OSHA) Title: Laboratories - Standards (29 CFR 1910.1450 & Subpart I) Source: United States Department of Labor URL:[Link]
-
US Environmental Protection Agency (EPA) Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: EPA.gov URL:[Link]
-
National Center for Biotechnology Information (NCBI) Title: PubChem Compound Summary for CID 798, Indole Source: PubChem URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
